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  • Product: N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine
  • CAS: 76863-84-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine: Synthesis, Properties, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine, a specialized amino acid derivative crucial for advance...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine, a specialized amino acid derivative crucial for advanced peptide synthesis. We will delve into its chemical structure, synthesis, physicochemical properties, and its strategic application in constructing complex peptides, offering field-proven insights and detailed methodologies.

Introduction: Strategic Importance in Peptide Synthesis

N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine is a strategically modified amino acid designed for use in solid-phase peptide synthesis (SPPS). Its structure incorporates two key protecting groups: the 3-nitro-2-pyridinesulfenyl (Npys) group on the α-amino group and a tert-butyl (tBu) ether protecting the phenolic hydroxyl group of the tyrosine side chain.[1] This orthogonal protection scheme is fundamental to the successful synthesis of complex peptides, preventing undesirable side reactions and ensuring the high purity and yield of the final product.[1]

The Npys group is a semi-acid-labile protecting group, stable to the basic conditions used for Fmoc group removal, but readily cleaved under mild acidic conditions or by specific neutral reagents.[2] This allows for selective deprotection without affecting the acid-labile t-butyl group on the tyrosine side chain or other acid-sensitive protecting groups on the peptide.[2] The t-butyl group, in turn, effectively masks the reactive hydroxyl functionality of the tyrosine side chain, preventing acylation or other modifications during peptide coupling steps.[3]

Chemical Structure and Physicochemical Properties

The unique structural features of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine dictate its chemical behavior and utility in peptide synthesis.

Chemical Structure:

Physicochemical Data Summary:

While exhaustive experimental data for this specific derivative is not widely published, the following table summarizes its core identifiers and key expected properties based on its constituent parts and related compounds.

PropertyValueReference
CAS Number 76863-84-8
Molecular Formula C₁₈H₂₁N₃O₅S
Molecular Weight 391.44 g/mol
Appearance Expected to be a solid
Storage Temperature -20°C
Solubility Expected to be soluble in organic solvents like DMF, DCM, and THF
Npys Group Lability Mild acid (e.g., 0.1-0.2 N HCl in dioxane), triphenylphosphine[2]
t-Butyl Group Lability Strong acid (e.g., high concentration of TFA)[4]

Synthesis of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine

The synthesis of the title compound involves a two-stage process: first, the preparation of the key intermediate, O-t-butyl-L-tyrosine, followed by the introduction of the Npys protecting group.

Stage 1: Synthesis of O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH)

The synthesis of H-Tyr(tBu)-OH can be achieved from L-tyrosine through a multi-step process involving protection of the amino and carboxyl groups, followed by tert-butylation of the phenolic hydroxyl group, and subsequent deprotection. A more direct and efficient method starts from the commercially available Fmoc-L-Tyr(tBu)-OH.[5]

Experimental Protocol: Deprotection of Fmoc-L-Tyr(tBu)-OH

  • Dissolution: Dissolve Fmoc-L-Tyr(tBu)-OH (1.0 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF).

  • Base Addition: Add a solution of a strong base, such as piperidine (2-3 equivalents), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is typically removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve acid-base extraction to isolate the free amino acid.

  • Purification: The crude H-Tyr(tBu)-OH can be purified by recrystallization or column chromatography to yield a white solid.

Stage 2: N-Terminal Protection with the Npys Group

The Npys group is introduced by reacting the free amino group of H-Tyr(tBu)-OH with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl).[2]

Experimental Protocol: Synthesis of Npys-Tyr(tBu)-OH

  • Dissolution: Dissolve O-tert-butyl-L-tyrosine (1.0 equivalent) in a suitable solvent, such as a mixture of aqueous dioxane or acetone/water.

  • Base Addition: Add a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (approximately 2.0-3.0 equivalents) to the solution and stir until the starting material is fully dissolved and the pH is adjusted to 8-9.

  • Npys-Cl Addition: Add a solution of 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) (1.0-1.1 equivalents) in the same organic solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Acidification and Extraction: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid) to a pH of 3-4. Extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_stage1 Stage 1: Preparation of H-Tyr(tBu)-OH cluster_stage2 Stage 2: Npys Protection Fmoc_Tyr_tBu Fmoc-Tyr(tBu)-OH Deprotection Fmoc Deprotection Fmoc_Tyr_tBu->Deprotection Piperidine_THF Piperidine in THF Piperidine_THF->Deprotection H_Tyr_tBu H-Tyr(tBu)-OH Deprotection->H_Tyr_tBu Npys_Protection Npys Protection H_Tyr_tBu->Npys_Protection Base (e.g., NaHCO₃) Npys_Cl Npys-Cl Npys_Cl->Npys_Protection Npys_Tyr_tBu N-(3-Nitro-2-pyridinesulfenyl)- O-t-butyl-L-tyrosine Npys_Protection->Npys_Tyr_tBu

Caption: Synthesis workflow for N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine is primarily used in SPPS strategies where an alternative N-terminal protecting group to Fmoc or Boc is required, for instance, in the synthesis of branched or cyclic peptides.

Experimental Workflow for SPPS using Npys-Tyr(tBu)-OH:

The general workflow involves the iterative cycle of N-terminal deprotection and coupling of the subsequent amino acid.

SPPS_Workflow Start Start: Resin Support Resin_AA1 Resin with First Amino Acid Start->Resin_AA1 Load First AA Npys_Deprotection Npys Deprotection: - Mild Acid or - Triphenylphosphine Resin_AA1->Npys_Deprotection If Npys-AA is N-terminal Wash1 Wash Npys_Deprotection->Wash1 Coupling Coupling: - Next Fmoc-AA - Activating Agent Wash1->Coupling Wash2 Wash Coupling->Wash2 Fmoc_Deprotection Fmoc Deprotection: Piperidine Wash2->Fmoc_Deprotection Wash3 Wash Fmoc_Deprotection->Wash3 Repeat Repeat Cycle Wash3->Repeat Cleavage Final Cleavage and Deprotection: TFA Cocktail Wash3->Cleavage After Final AA Repeat->Coupling Purification Peptide Purification Cleavage->Purification

Caption: General SPPS workflow incorporating an Npys-protected amino acid.

Detailed Protocol for Npys-Group Removal in SPPS:

  • Resin Swelling: Swell the peptide-resin in a suitable solvent like DMF or DCM for 30-60 minutes.

  • Deprotection Cocktail: Prepare a deprotection solution. Two common methods are:

    • Mild Acidic Cleavage: A solution of 0.1-0.2 N HCl in an anhydrous organic solvent like dioxane.[2]

    • Neutral Cleavage: A solution of triphenylphosphine in a suitable solvent.[2]

  • Deprotection Reaction: Add the deprotection solution to the swelled resin and agitate for 30-60 minutes. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF, followed by DCM, to remove all traces of the cleavage reagent and by-products. The resin is now ready for the next coupling step.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the 3-nitro-2-pyridyl group and the tyrosine ring, the protons of the t-butyl group (a singlet around 1.3 ppm), and the α- and β-protons of the tyrosine backbone.

  • ¹³C NMR: Signals corresponding to the carbons of the two aromatic rings, the quaternary carbon and methyl carbons of the t-butyl group, and the carbonyl, α-, and β-carbons of the amino acid.

  • IR Spectroscopy: Characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), the carbonyl group of the carboxylic acid (around 1710 cm⁻¹), N-H stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 392.44.

Safety and Handling

Hazard Identification and Precautions:

While a specific safety data sheet (SDS) for N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine is not widely available, based on related compounds such as 3-nitroaniline and other nitroaromatic compounds, the following precautions are advised:

  • Toxicity: The compound may be toxic if swallowed, in contact with skin, or if inhaled.[6]

  • Handling:

    • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7]

    • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7]

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

    • Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at the recommended temperature of -20°C.

Conclusion

N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine is a valuable reagent for specialized applications in peptide synthesis. Its orthogonal protecting group strategy allows for the synthesis of complex peptide architectures that would be challenging to achieve with standard Fmoc or Boc chemistries alone. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in research and drug development. The methodologies outlined in this guide provide a solid foundation for the use of this versatile amino acid derivative.

References

  • Google Patents. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.
  • Matsueda, R., & Walter, R. (1980). 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation. International Journal of Peptide and Protein Research, 16(5), 392-401. Available at: [Link]

  • NextSDS. N-(3-NITRO-2-PYRIDINESULFENYL)-O-T-BUTYL-L-TYROSINE. Available at: [Link]

  • ResearchGate. Synthesis of L-Tyr(tBu)-OH. [Image]. Available at: [Link]

  • ResearchGate. Physicochemical properties of tyrosine derived fluorescent amino acids. Available at: [Link]

  • Albericio, F., et al. (1990). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International Journal of Peptide and Protein Research, 36(5), 402-408. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitro-L-tyrosine. Available at: [Link]

  • Merck Millipore. Novabiochem®. Available at: [Link]

  • Prediction of Protein Sites and Physicochemical Properties Related to Functional Specificity. (2021). International Journal of Molecular Sciences, 22(23), 13043. Available at: [Link]

  • Erkoç, Ş., et al. (2010). Quantum chemical investigation of nitrotyrosine (3-nitro-L-tyrosine) and 8-nitroguanine. Amino Acids, 38(1), 319-327. Available at: [Link]

  • Giraud, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3011-3023. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry of Fmoc-Tyr(tBu)-OH: Enhancing Peptide Synthesis Purity and Yield. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Critical Role of Tyrosine Derivatives in Pharmaceutical Research. Available at: [Link]

  • Loba Chemie. (2015). 3-NITROANILINE PURE MSDS. Available at: [Link]

Sources

Exploratory

A Technical Guide to N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine, a critical reagent in modern synthetic chemistry. We will e...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine, a critical reagent in modern synthetic chemistry. We will explore its fundamental physicochemical properties, including molecular weight and exact mass, and delve into its primary application as a sophisticated building block in solid-phase peptide synthesis (SPPS).

Core Physicochemical Properties

N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine is a derivative of the amino acid L-tyrosine, modified with two key protecting groups that are fundamental to its utility in chemical synthesis.[1] Its identity and purity are defined by several key parameters, summarized below.

PropertyValueData Source
IUPAC Name (2S)-3-[4-(tert-butoxy)phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acidN/A
CAS Number 76863-84-8[2]
Molecular Formula C₁₈H₂₁N₃O₅S[1][2]
Molecular Weight 391.44 g/mol [2]
Exact Mass 391.12019 DaCalculated
Form Solid[2]
Determination of Molecular Weight and Exact Mass

Understanding the distinction between molecular weight and exact mass is crucial for analytical characterization.

  • Molecular Weight (Average Mass): This value is calculated using the weighted average of the natural abundances of the isotopes of each element in the molecular formula (C₁₈H₂₁N₃O₅S).[1][2] It is the value used for stoichiometric calculations in the laboratory, such as determining the mass of the compound needed for a reaction. The calculation is as follows:

    • (18 x 12.011) + (21 x 1.008) + (3 x 14.007) + (5 x 15.999) + (1 x 32.06) ≈ 391.44 g/mol

  • Exact Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. It is a theoretical value that is experimentally verified using high-resolution mass spectrometry (HRMS). Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry are employed to measure the mass-to-charge ratio of an ion with high precision, often to within a few parts per million (ppm).[3] This precise measurement is essential for confirming the elemental composition of a newly synthesized compound or for identifying it in a complex mixture. The exact mass is calculated as:

    • (18 x 12.000000) + (21 x 1.007825) + (3 x 14.003074) + (5 x 15.994915) + (1 x 31.972071) = 391.12019 Da

Molecular Structure

The functionality of this compound is derived directly from its structure, which incorporates two distinct protecting groups on a tyrosine backbone.

Caption: Molecular structure of the title compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary utility of this compound is as a protected amino acid for SPPS.[1] The synthesis of peptides involves the sequential addition of amino acids to a growing chain anchored to a solid support. To ensure the correct sequence and prevent unwanted side reactions, reactive functional groups on the amino acids must be temporarily masked with protecting groups.

The design of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine is an excellent example of an orthogonal protection strategy .

  • O-tert-butyl (tBu) group: This group protects the hydroxyl function of the tyrosine side chain. It is stable to the basic conditions used for Fmoc-group removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), typically during the final step of releasing the completed peptide from the resin.

  • 3-Nitro-2-pyridinesulfenyl (Npys) group: This group protects the α-amino group. The Npys group is notable for its unique cleavage conditions. It is stable to the strong acids (like TFA) used to remove tBu groups but can be selectively removed under mild, neutral conditions, often with a reducing agent like triphenylphosphine or a thiol. This allows for specific deprotection of the N-terminus without disturbing other acid-labile protecting groups.

Experimental Protocol: Npys-Based Peptide Coupling

This protocol outlines a representative cycle for the incorporation of an Npys-protected amino acid into a peptide chain during Fmoc-based SPPS.

Prerequisites: The peptide synthesis is initiated on a solid support resin (e.g., Rink Amide resin) with the first amino acid already attached and its N-terminal Fmoc group removed.

Step 1: Npys-Amino Acid Coupling

  • Activation: In a separate vessel, dissolve Npys-AA-OH (3 eq.), a coupling agent such as HBTU (2.9 eq.), and an activator base like HOBt (3 eq.) in a minimal volume of N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (6 eq.), to the activation mixture and vortex for 2-3 minutes. The color change is indicative of the formation of the active ester.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected, resin-bound peptide.

  • Incubation: Agitate the reaction vessel at room temperature for 1-2 hours to ensure complete coupling.

  • Washing: Drain the reaction vessel and thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

Step 2: N-Terminal Deprotection (Npys Removal)

  • Deprotection Solution: Prepare a solution of triphenylphosphine (Ph₃P) (5-10 eq.) and HOBt (5-10 eq.) in DMF.

  • Cleavage Reaction: Add the deprotection solution to the resin and agitate for 30-60 minutes. The Npys group is cleaved, leaving a free N-terminal amine on the growing peptide chain.

  • Washing: Drain the vessel and wash the resin extensively with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove the cleavage cocktail and by-products.

  • Verification: The resin is now ready for the next coupling cycle. A qualitative test (e.g., Kaiser test) can be performed to confirm the presence of the free primary amine.

SPPS Workflow Visualization

The following diagram illustrates the key steps in a single cycle of peptide elongation using an Npys-protected amino acid.

SPPS_Workflow start Resin-Bound Peptide (Free N-Terminus) coupling Step 1: Coupling - Npys-AA-OH - HBTU/HOBt/DIPEA start->coupling Add activation mix wash1 Wash (DMF) coupling->wash1 Reaction complete deprotection Step 2: Npys Deprotection - Triphenylphosphine - HOBt wash1->deprotection Clean resin wash2 Wash (DMF/DCM) deprotection->wash2 Npys group removed end_cycle Elongated Peptide (Ready for next cycle) wash2->end_cycle Clean resin

Caption: SPPS cycle using an Npys-protected amino acid.

Conclusion

N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine is a highly specialized chemical tool. Its precise molecular weight and exact mass are foundational to its identity and analytical verification. The strategic placement of the Npys and t-butyl protecting groups enables sophisticated, orthogonal strategies in peptide synthesis, allowing for the construction of complex biomolecules with high fidelity. The protocols and principles described herein provide a framework for the effective application of this reagent in research and development settings.

References

  • PubChem. (n.d.). 3-Nitro-L-tyrosine. Retrieved from [Link]

  • NextSDS. (n.d.). *N-(3-NITRO-2-PYRIDINESULFENYL)-O-T-BUTY L-L-SERINE. Retrieved from [Link]

  • NextSDS. (n.d.). N-(3-NITRO-2-PYRIDINESULFENYL)-O-T-BUTYL-L-TYROSINE. Retrieved from [Link]

  • Shimadzu. (n.d.). Confirmation of Synthesis of Sparingly Soluble Compounds by Accurate MALDI-TOF Mass Spectrometry. Retrieved from [Link][3]

Sources

Foundational

Solubility profile of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine in DMF and DCM

An In-depth Technical Guide to the Solubility Profile of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine in DMF and DCM Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine in DMF and DCM

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine (Npys-Tyr(tBu)-OH), a critical protected amino acid derivative in peptide synthesis. The guide focuses on its solubility in two commonly used organic solvents: dimethylformamide (DMF) and dichloromethane (DCM). By examining the interplay between the physicochemical properties of the solute and the solvents, this document offers both theoretical predictions and practical, step-by-step protocols for empirical solubility determination. This guide is intended for researchers, chemists, and professionals in drug development and peptide chemistry who require a deep understanding of this compound's behavior in solution to optimize reaction conditions, purification, and formulation processes.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The success of solid-phase and solution-phase peptide synthesis hinges on the efficient dissolution of reagents, particularly protected amino acid derivatives like N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine.[1][2] Inadequate solubility can lead to incomplete reactions, low yields, and challenging purifications. Npys-Tyr(tBu)-OH is a valuable building block where the 3-nitro-2-pyridinesulfenyl (Npys) group offers temporary protection for thiol moieties, and the O-t-butyl group shields the hydroxyl function of the tyrosine side chain, enhancing stability and solubility in organic media.[3] Understanding its solubility profile in dimethylformamide (DMF), a polar aprotic solvent, and dichloromethane (DCM), a less polar solvent, is paramount for its effective utilization.[1][4] This guide provides a foundational understanding and actionable protocols to navigate the solubility challenges associated with this compound.

Physicochemical Properties of Solute and Solvents

The solubility of a compound is governed by the principle of "like dissolves like," which is a function of polarity, hydrogen bonding capability, and other intermolecular forces.[5] A comparison of the key properties of Npys-Tyr(tBu)-OH, DMF, and DCM is essential for predicting their interactions.

PropertyN-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosineDimethylformamide (DMF)Dichloromethane (DCM)
Molecular Formula C₁₈H₂₁N₃O₅SC₃H₇NO[6]CH₂Cl₂[7]
Molecular Weight 391.44 g/mol 73.09 g/mol [6]84.93 g/mol [4]
Type Protected Amino Acid DerivativePolar Aprotic Solvent[8][9]Moderately Polar Aprotic Solvent[10]
Boiling Point Not specified (solid)153 °C[8]39.6 °C[4]
Key Features Npys protecting group, t-butyl ether, carboxylic acid, nitro groupHigh dielectric constant, hygroscopic, miscible with water[6][8]Volatile, immiscible with water, denser than water[7][11][12]
Common Uses Peptide Synthesis[3]Solvent in peptide synthesis, chemical reactions[1][8][9]Solvent in peptide synthesis, extractions[1][4][10]

Theoretical Solubility Profile and Molecular Interactions

Solubility in Dimethylformamide (DMF)

DMF is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[9][13] The high polarity of DMF, arising from its amide functional group, allows for strong dipole-dipole interactions.

  • Expected Solubility: High. The polar nitro group and the carboxylic acid moiety of Npys-Tyr(tBu)-OH are expected to interact favorably with the polar nature of DMF. The large, hydrophobic t-butyl and aromatic groups are also well-solvated by this "universal" organic solvent.[6]

  • Potential for Gelation: It is noteworthy that the related compound, L-Tyr(tBu)-OH, has been observed to form gels in DMF at concentrations as low as 0.1 wt/v%.[14] This phenomenon is attributed to intermolecular hydrogen bonding. Although the N-terminal of the tyrosine in Npys-Tyr(tBu)-OH is protected, the carboxylic acid and the nitro group could still participate in hydrogen bonding networks, potentially leading to high viscosity or gelation at higher concentrations. Researchers should be vigilant for this behavior.

Solubility in Dichloromethane (DCM)

DCM is a less polar solvent than DMF, though it possesses a significant dipole moment, classifying it as moderately polar.[10] It is an excellent solvent for a wide range of organic compounds and is widely used in peptide synthesis, particularly for reactions involving Boc-protected amino acids.[1][11]

  • Expected Solubility: Moderate to Good. The large organic structure of Npys-Tyr(tBu)-OH, with its aromatic rings and t-butyl group, should be well-solvated by DCM. However, the more polar functionalities, such as the carboxylic acid and the nitro group, may be less favorably solvated compared to in DMF.

  • Solvent-Solute Interactions: The primary interactions will be van der Waals forces and dipole-dipole interactions. The absence of strong hydrogen bond-donating or -accepting capabilities in DCM (relative to DMF) might limit the solubility compared to DMF.

The following diagram illustrates the key molecular interactions influencing the dissolution of Npys-Tyr(tBu)-OH in DMF and DCM.

cluster_Solute Npys-Tyr(tBu)-OH cluster_DMF DMF (High Polarity) cluster_DCM DCM (Moderate Polarity) Solute Npys-Tyr(tBu)-OH Polar Polar Groups (-COOH, -NO2) Solute->Polar has NonPolar Non-Polar Groups (Aromatic Rings, t-Butyl) Solute->NonPolar has DMF DMF Polar->DMF Strong Interaction (favorable) DCM DCM Polar->DCM Moderate Interaction NonPolar->DMF Good Solvation NonPolar->DCM Strong Interaction (favorable) DMF_Interactions Strong Dipole-Dipole Hydrogen Bond Acceptor DCM_Interactions Dipole-Dipole Van der Waals node_start Start: Weigh Excess Npys-Tyr(tBu)-OH node_add_solvent Add Precise Volume of Solvent (DMF or DCM) node_start->node_add_solvent node_equilibrate Equilibrate in Thermostatic Shaker (24-48h) node_add_solvent->node_equilibrate node_centrifuge Centrifuge to Pellet Solid node_equilibrate->node_centrifuge node_supernatant Extract Clear Supernatant node_centrifuge->node_supernatant node_dilute Dilute Supernatant with Known Factor node_supernatant->node_dilute node_hplc Analyze by HPLC-UV node_dilute->node_hplc node_calculate Calculate Solubility vs. Calibration Curve node_hplc->node_calculate node_end End: Solubility Data (e.g., mg/mL) node_calculate->node_end

Sources

Exploratory

The Dual-Functionality of the Npys Protecting Group in Peptide Synthesis: Mechanisms, Orthogonality, and Disulfide Assembly

Executive Summary The synthesis of complex, disulfide-rich peptides (e.g., conotoxins, insulin, and defensins) requires exquisite control over cysteine pairing to prevent misfolding and disulfide scrambling. The 3-nitro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex, disulfide-rich peptides (e.g., conotoxins, insulin, and defensins) requires exquisite control over cysteine pairing to prevent misfolding and disulfide scrambling. The 3-nitro-2-pyridinesulfenyl (Npys) group has emerged as a cornerstone reagent in advanced peptide chemistry[1]. Unlike traditional passive protecting groups, Npys serves a dual function: it robustly protects the thiol side chain of cysteine during chain elongation and simultaneously activates it for highly chemoselective, regioselective disulfide bond formation[2].

This whitepaper provides an in-depth mechanistic analysis of the Npys group, detailing its chemical orthogonality, activation kinetics, and practical protocols for integration into solid-phase peptide synthesis (SPPS) workflows.

Chemical Foundation and Mechanism of Action

Structural Kinetics and The Dual-Role Paradigm

The Npys moiety is introduced to amino acids (typically cysteine, but also applicable to amine and hydroxyl groups) via treatment with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl)[1][3]. The genius of the Npys structure lies in the electron-withdrawing nature of the nitro group positioned ortho to the sulfenyl linkage on the pyridine ring.

This electronic configuration creates a highly electrophilic sulfur atom. When exposed to a free thiol (R-SH), the Npys-protected cysteine undergoes a rapid, directed thiol-disulfide interchange[4]. The reaction is thermodynamically driven by the expulsion of the leaving group, which rapidly tautomerizes into the highly stable, yellow-colored 3-nitro-2-pyridinethione [5].

NpysMechanism FreeThiol Free Thiol Peptide (R-SH) Intermediate Transition State Nucleophilic Attack FreeThiol->Intermediate Nucleophilic Attack NpysPeptide Cys(Npys) Peptide (R'-S-S-Npys) NpysPeptide->Intermediate Electrophilic Sulfur Disulfide Target Disulfide Bond (R-S-S-R') Intermediate->Disulfide Covalent Bond LeavingGroup 3-nitro-2-pyridinethione (Stable Byproduct) Intermediate->LeavingGroup Leaving Group Cleavage

Mechanism of Npys-mediated chemoselective thiol-disulfide interchange.

Orthogonality and Stability Profile

A critical factor in selecting protecting groups is their orthogonality—the ability to be removed by distinct chemical mechanisms without affecting other groups[6][7].

  • Acid Stability: Npys is highly resistant to strong acids, including trifluoroacetic acid (TFA) and anhydrous hydrogen fluoride (HF)[1][8]. This makes it perfectly compatible with standard Boc/Benzyl synthesis strategies and allows it to survive the global cleavage step in Fmoc-SPPS[9].

  • Base Instability: The primary limitation of Npys is its lability under basic conditions, such as the 20% piperidine in DMF used for Fmoc deprotection[4][9]. Consequently, in Fmoc-SPPS, Npys is typically introduced at the N-terminus as Boc-Cys(Npys)-OH, or introduced post-synthetically on-resin by converting a Cys(Trt) or Cys(StBu) to Cys(Npys) using 2,2'-dithiobis(5-nitropyridine) (DTNP)[2][10].

  • Phosphine-Mediated Deprotection: If a free thiol is desired rather than a disulfide, Npys can be cleanly removed under neutral conditions using reducing agents like triphenylphosphine (PPh3)[1][11]. PPh3 attacks the sulfur, forming a phosphonium intermediate that hydrolyzes to yield the free thiol and triphenylphosphine oxide[12][13].

Quantitative Profiling & Stability Data

To facilitate strategic planning in peptide synthesis, the stability and reactivity of the Npys group under various standard SPPS conditions are summarized below.

Reagent / ConditionPurpose in SPPSNpys StabilityMechanistic Outcome
TFA (95%) Fmoc global cleavageHighly Stable Intact Cys(Npys) retained[1].
HF (Anhydrous) Boc global cleavageHighly Stable Intact Cys(Npys) retained[8].
Piperidine (20%) Fmoc deprotectionUnstable Premature cleavage/degradation[4].
Dilute HCl (0.1 N) Mild acidolysisUnstable Cleaved to free thiol[1].
Triphenylphosphine Neutral reductionUnstable Cleanly yields free thiol + PPh3=O[1][13].
Free Thiol (R-SH) Disulfide formationHighly Reactive Forms disulfide bond via interchange[2].

Strategic Workflows for Regioselective Disulfide Assembly

The true power of Npys is realized in the synthesis of peptides requiring multiple, specific disulfide bridges. By pairing Cys(Npys) with another acid-labile protecting group like Cys(Trt), chemists can program an autonomous, self-validating cyclization event.

NpysWorkflow Step1 1. Synthesize Peptide Cys(Trt) & Cys(Npys) Step2 2. Global Cleavage (TFA) Trt removed -> Free Thiol Step1->Step2 Step3 3. Dilution in Buffer (pH 4.0 - 7.5) Step2->Step3 Step4 4. Spontaneous Cyclization Intramolecular Attack Step3->Step4 Step5 5. HPLC Purification Target Cyclic Peptide Step4->Step5

Workflow for regioselective disulfide assembly utilizing Cys(Npys) and Cys(Trt).

Experimental Protocols

The following protocols are designed as self-validating systems. The generation of the yellow 3-nitro-2-pyridinethione byproduct serves as an intrinsic visual and spectrophotometric indicator of reaction progress.

Protocol 1: Directed Intermolecular Disulfide Bond Formation

This protocol leverages the activated nature of the Npys group to join two distinct peptide chains.

  • Preparation: Dissolve the purified Cys(Npys)-containing peptide and the free thiol-containing peptide in a degassed reaction buffer (0.1 M Tris-HCl, pH 7.5, or 0.1 M Sodium Acetate, pH 4.5 to minimize disulfide scrambling) at equimolar concentrations (typically 1-5 mg/mL)[2].

  • Reaction Initiation: Mix the two solutions under a nitrogen atmosphere. The reaction begins immediately, evidenced by the solution turning yellow due to the release of 3-nitro-2-pyridinethione[5].

  • Monitoring: Monitor the reaction via RP-HPLC and LC-MS. Alternatively, track the absorbance of the leaving group at 327 nm (acidic pH) or 427 nm (basic pH). The reaction is typically quantitative within 30 to 120 minutes.

  • Termination & Purification: Quench the reaction by lowering the pH to 2.0 with dilute TFA. Purify the heterodimeric disulfide product directly via preparative RP-HPLC[2].

Protocol 2: Neutral Deprotection of Npys using Triphenylphosphine

Used when the free thiol is required without forming a disulfide bond.

  • Solvent Preparation: Dissolve the Cys(Npys)-peptide in a mixture of degassed Dioxane/Water (4:1 v/v) or DMF/Water.

  • Reagent Addition: Add 5 to 10 molar equivalents of Triphenylphosphine (PPh3)[1].

  • Incubation: Stir the mixture at room temperature for 1 to 2 hours. PPh3 acts as a nucleophile, attacking the sulfur and transferring the oxygen to form the thermodynamically stable triphenylphosphine oxide (PPh3=O)[12][13].

  • Isolation: Precipitate the crude free-thiol peptide using cold diethyl ether. Centrifuge to pellet the peptide, wash twice with cold ether to remove residual PPh3 and PPh3=O, and dry under a vacuum[2][13].

Conclusion

The 3-nitro-2-pyridinesulfenyl (Npys) group represents a highly specialized, dual-purpose tool in the peptide chemist's arsenal. By understanding its mechanistic reliance on electrophilic sulfur activation and its specific orthogonality profile, researchers can design highly efficient, regioselective syntheses for complex therapeutic peptides and protein conjugates.

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Foundational

Long-term storage and stability conditions for N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine

Executive Summary & Mechanistic Profile N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine , commonly abbreviated as Npys-Tyr(tBu)-OH , is a highly specialized, orthogonally protected amino acid derivative utilized in a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profile

N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine , commonly abbreviated as Npys-Tyr(tBu)-OH , is a highly specialized, orthogonally protected amino acid derivative utilized in advanced solid-phase peptide synthesis (SPPS) and regioselective conjugation. The dual-protection strategy—employing the 3-nitro-2-pyridinesulfenyl (Npys) group at the N-alpha position and the tert-butyl (tBu) ether at the tyrosine phenolic side chain—creates a unique stability profile.

To maintain the integrity of this compound during long-term storage, scientists must understand the mechanistic vulnerabilities of both protecting groups. The Npys group forms a sulfenamide (N-S) bond with the alpha-amino group. This bond is uniquely resistant to strong acids, including trifluoroacetic acid (TFA) and 88% formic acid, but is highly labile to reducing agents (e.g., thiols, triphenylphosphine) and mild nucleophiles[1]. Conversely, the tBu ether protecting the tyrosine side chain is completely stable to reducing agents and bases but is rapidly cleaved by strong acids like TFA[2].

Because of this orthogonality, environmental stressors impact the molecule asymmetrically. Understanding these pathways is the foundation of effective storage and quality control.

G A Npys-Tyr(tBu)-OH (Intact) B Npys-Tyr-OH (tBu Cleavage) A->B Strong Acids (TFA) C H-Tyr(tBu)-OH (Npys Cleavage) A->C Reducing Agents D Hydrolytic Degradation (N-S Bond Breakage) A->D Moisture / Heat

Mechanistic degradation pathways of Npys-Tyr(tBu)-OH under stress.

Quantitative Stability Data

To prevent premature degradation, storage conditions must mitigate moisture, heat, light, and acidic vapors. The tables below summarize the optimal storage parameters and the expected degradation matrix based on empirical stability testing.

Table 1: Optimal Long-Term Storage Parameters
ParameterSpecificationMechanistic Rationale
Temperature -20°C (± 5°C)Arrests the kinetic energy required for N-S bond hydrolysis.
Atmosphere Argon (Ar) or Nitrogen (N₂)Displaces atmospheric moisture and reactive oxygen species.
Container Amber glass vial with PTFE capPrevents photolytic cleavage of the nitro-aromatic Npys group.
Secondary Storage Sealed bag with indicating silicaProvides a redundant moisture barrier against freezer humidity.
Table 2: Stability & Degradation Matrix
Storage ConditionEstimated Shelf LifePrimary Degradant Observed
-20°C, Desiccated, Dark > 24 MonthsNone (Intact Npys-Tyr(tBu)-OH)
2-8°C, Desiccated, Dark 3 to 6 MonthsTrace H-Tyr(tBu)-OH (Slow hydrolysis)
25°C, Ambient Humidity < 4 WeeksH-Tyr(tBu)-OH (Rapid N-S hydrolysis)
Exposure to Acid Vapors < 48 HoursNpys-Tyr-OH (Loss of tBu ether)

Self-Validating Storage Protocols

Standard laboratory handling often introduces invisible points of failure (e.g., micro-condensation). The following protocol is designed as a self-validating system to ensure absolute compound integrity during aliquoting and cryopreservation.

Protocol 1: Aliquoting and Cryopreservation
  • Equilibration: Transfer the bulk container from the -20°C freezer directly into a vacuum desiccator. Allow it to equilibrate to room temperature (20-25°C) for a minimum of 2 hours.

    • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the powder. This moisture acts as a nucleophile, irreversibly hydrolyzing the N-S bond of the Npys group over time.

  • Inert Gas Purging: Flush a set of clean, dry amber glass vials with argon gas for 10 seconds.

    • Causality: Argon is heavier than air and effectively blankets the bottom of the vial, displacing moisture and oxygen.

  • Weighing: Rapidly weigh the required aliquots (e.g., 100 mg) into the pre-purged vials.

  • Sealing: Re-purge the headspace of each vial with argon for 5 seconds and immediately seal with a PTFE-lined cap.

    • Causality: PTFE provides a chemically inert, vapor-tight seal, unlike standard silicone or rubber septa which can outgas or permit moisture ingress.

  • Validation Check: Weigh the sealed vial and record the gross weight on the label.

    • Causality: This creates a self-validating system. Before future use, re-weighing the vial confirms that the seal remained intact and no moisture was absorbed during storage.

  • Storage: Place the vials in a secondary opaque container with indicating silica gel and transfer to a -20°C freezer.

Quality Control & Reactivation Workflow

Before utilizing a batch of Npys-Tyr(tBu)-OH that has been stored for >6 months, it must undergo a rigorous purity assessment.

QC Step1 Sample Retrieval (-20°C to RT in Desiccator) Step2 System Suitability (Run Blank & Standard) Step1->Step2 Step3 RP-HPLC Analysis (0.1% FA Mobile Phase) Step2->Step3 Step4 Data Integration (Check 254nm & 280nm) Step3->Step4 Step5 Approve Batch (Purity >= 98%) Step4->Step5 Pass Step6 Reject/Repurify (Purity < 98%) Step4->Step6 Fail

Self-validating quality control workflow for stability assessment.

Protocol 2: RP-HPLC Purity Assessment
  • Mobile Phase Preparation: Prepare Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid is utilized instead of TFA. The Npys group is highly resistant to formic acid[1], whereas TFA would artificially cleave the tBu group during the chromatographic run, yielding false degradation data[2].

  • System Suitability (Validation): Inject a blank (50:50 Water:Acetonitrile) followed by a known, freshly prepared reference standard of Npys-Tyr(tBu)-OH. Verify a flat baseline and a single sharp peak.

  • Sample Preparation: Dissolve 1.0 mg of the stored Npys-Tyr(tBu)-OH in 1.0 mL of 50:50 Water:Acetonitrile. Vortex for 10 seconds.

  • Injection & Gradient: Inject 10 µL onto an analytical C18 column. Run a linear gradient from 10% to 90% Solvent B over 20 minutes at 1.0 mL/min.

  • Dual-Wavelength Detection: Monitor the eluent simultaneously at 254 nm (Npys chromophore) and 280 nm (Tyrosine aromatic ring).

    • Causality: This dual-wavelength approach is diagnostic. If the Npys group has hydrolyzed, the resulting H-Tyr(tBu)-OH peak will show strong absorbance at 280 nm but will entirely lack the characteristic 254 nm nitro-aromatic signature, instantly identifying the specific degradation pathway without requiring immediate LC-MS.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategic Coupling of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine in Solid-Phase Peptide Synthesis

Abstract & Strategic Overview This document provides a comprehensive guide for the effective coupling of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine (Npys-Tyr(tBu)-OH) in solid-phase peptide synthesis (SPPS). The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This document provides a comprehensive guide for the effective coupling of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine (Npys-Tyr(tBu)-OH) in solid-phase peptide synthesis (SPPS). The 3-nitro-2-pyridinesulfenyl (Npys) group is a unique Nα-protecting group that offers exceptional orthogonality, enabling its selective removal under mild, non-acidic, and non-basic conditions. This characteristic makes it an invaluable tool for complex peptide synthesis strategies, such as the synthesis of branched peptides or the introduction of specific modifications post-synthesis.[1] This protocol details the chemical rationale, step-by-step coupling procedures, methods for selective deprotection, and critical troubleshooting insights, designed for researchers aiming to leverage the distinct advantages of Npys chemistry.

The Npys group is stable to trifluoroacetic acid (TFA), making it fully compatible with the tert-butyl (tBu) side-chain protection strategy commonly used in both Boc- and Fmoc-SPPS.[2][3] However, its lability to basic conditions, such as the piperidine used for Fmoc removal, renders it unsuitable for standard iterative use in Fmoc-SPPS unless it is incorporated as the final N-terminal residue.[3][4] Its primary utility is found within Boc-SPPS workflows or in specialized Fmoc-based strategies requiring a final, orthogonally protected N-terminus.

Physicochemical and Handling Data

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValue
Formal Name N-(3-Nitro-2-pyridinesulfenyl)-O-tert-butyl-L-tyrosine
Abbreviation Npys-Tyr(tBu)-OH
Molecular Formula C₂₀H₂₃N₃O₅S
Molecular Weight 433.48 g/mol
Appearance Yellow to orange solid
Nα-Protecting Group 3-Nitro-2-pyridinesulfenyl (Npys)
Side-Chain Protecting Group tert-Butyl (tBu)
Nα-Npys Group Lability Labile to mild reducing agents (e.g., triphenylphosphine) or dilute acid (e.g., 0.1 N HCl).[2] Stable to strong acids (TFA, HF) and tertiary bases (DIPEA).[2][5]
Side-Chain tBu Group Lability Acid-labile (e.g., high concentration of TFA).[6][7] Stable to piperidine and mild reducing agents.
Solubility Soluble in DMF, NMP, and DCM.
Storage Store at 2-8°C, desiccated, and protected from light.

The Chemistry of the Npys Protecting Group

The Npys group's utility stems from the unique reactivity of its nitrogen-sulfur (N-S) bond. Unlike the urethane-based Fmoc and Boc groups, the Npys group is a sulfenamide.

Key Characteristics:

  • Orthogonality: The Npys group is selectively cleaved under conditions that leave Fmoc, Boc, Bzl, and tBu groups intact, providing a distinct axis of chemical selectivity.[2] This is crucial for synthesizing complex peptides with multiple points for modification.

  • Mild Deprotection: Cleavage can be achieved under neutral conditions using nucleophiles like triphenylphosphine or 2-mercaptopyridine-N-oxide, preserving sensitive functionalities within the peptide.[1][2]

  • Dual Functionality: While serving as a protecting group on amines, the Npys moiety is also widely used to protect and activate thiol groups (e.g., in Cysteine), facilitating disulfide bond formation.[8][9][10] This dual role underscores its versatility in peptide chemistry.

The workflow for incorporating an Npys-protected amino acid is depicted below.

cluster_cycle SPPS Cycle for Npys-Tyr(tBu)-OH Resin Resin-Bound Peptide with Free N-Terminus (H₂N-) Activation Activate Carboxyl Group: Npys-Tyr(tBu)-OH + Coupling Reagent (e.g., HBTU/DIPEA in DMF) Coupling Couple to Resin Activation->Coupling Wash1 Wash Resin (DMF, DCM) Coupling->Wash1 Monitor Monitor Reaction (Qualitative Kaiser Test) Wash1->Monitor Result Coupling Complete? Monitor->Result Result->Coupling No (Positive Test) Recouple Deprotection Selective Npys Deprotection (e.g., Triphenylphosphine/Toluene) Result->Deprotection Yes (Negative Test) Wash2 Wash Resin (Toluene, DMF, DCM) Deprotection->Wash2 Next Ready for Next Amino Acid or Final Cleavage Wash2->Next

Caption: Experimental workflow for coupling and deprotecting Npys-Tyr(tBu)-OH.

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted proportionally for different scales.

Materials and Reagents
ReagentQuantity (0.1 mmol scale)Purpose
Npys-Tyr(tBu)-OH0.4 mmol (173.4 mg)Amino acid building block
Coupling Reagent (Choose one)
HBTU0.39 mmol (147.9 mg)Activates carboxyl group
HATU0.39 mmol (148.3 mg)High-efficiency activator
DIC0.4 mmol (63 µL)Carbodiimide activator
Additive (if using DIC)
Oxyma Pure or HOBt0.4 mmolRacemization suppressant
Base
N,N-Diisopropylethylamine (DIPEA)0.8 mmol (140 µL)Activation base
Solvent
N,N-Dimethylformamide (DMF)5-10 mLReaction solvent
Npys Deprotection Reagent
Triphenylphosphine (PPh₃)1.0 mmol (262.3 mg)Npys cleavage
Toluene or THF5 mLDeprotection solvent
Pre-Coupling: Resin Preparation
  • Resin Swelling: Place the peptide-resin (0.1 mmol) in a suitable reaction vessel. Add 5 mL of DMF and agitate for 30 minutes to ensure complete swelling of the resin beads. Drain the DMF.

  • N-Terminal Deprotection: Perform the standard deprotection procedure corresponding to your overall strategy (e.g., 20% piperidine in DMF for Fmoc-SPPS if this is the final residue, or TFA for Boc-SPPS).

  • Washing: Wash the resin thoroughly to remove all traces of the deprotection reagent. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).

Activation and Coupling of Npys-Tyr(tBu)-OH

Scientist's Note: Pre-activation of the amino acid is crucial for minimizing side reactions and ensuring high coupling efficiency. The reaction generates an activated ester (e.g., an OBt or OAt ester) that readily reacts with the free amine on the peptide-resin.[11][12]

  • Pre-activation: In a separate vial, dissolve Npys-Tyr(tBu)-OH (0.4 mmol) and the coupling reagent (e.g., HBTU, 0.39 mmol) in 3 mL of DMF.

  • Base Addition: Add DIPEA (0.8 mmol) to the solution. The solution will typically change color to a deeper yellow/orange.

  • Incubation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.[13][14]

cluster_reactants Reactants cluster_products Products AA Npys-Tyr(tBu)-OH Intermediate Activated Ester (OBt Ester) AA->Intermediate + HBTU/DIPEA Reagent HBTU + DIPEA Resin H₂N-Peptide-Resin Product Npys-Tyr(tBu)-NH-Peptide-Resin Byproduct Byproducts Intermediate->Product + Resin

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Application

Application Note: Orthogonal Deprotection Strategies for N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Molecule of Interest: N-Npys-Tyr(tBu)-OH Introduction & Mechanistic Causality In advanced peptide synthesis, the strategic deploy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Molecule of Interest: N-Npys-Tyr(tBu)-OH

Introduction & Mechanistic Causality

In advanced peptide synthesis, the strategic deployment of orthogonal protecting groups is paramount when constructing complex architectures such as branched peptides, cyclic structures, or when performing late-stage site-specific modifications[1]. The amino acid derivative N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine [N-Npys-Tyr(tBu)-OH] offers a highly specialized, dual-axis orthogonal system.

The chemical orthogonality of this molecule relies on fundamentally different cleavage mechanisms for its two protecting groups:

  • N-Npys Cleavage (Nucleophilic/Mild Acidic): The 3-nitro-2-pyridinesulfenyl (Npys) group masks the alpha-amine via a sulfenamide bond. The sulfur atom in this bond is highly electrophilic, rendering it uniquely susceptible to soft nucleophiles like triphenylphosphine (PPh₃) under strictly neutral conditions. Alternatively, it can be hydrolyzed by very dilute aqueous acid (0.1–0.2 N HCl) where water acts as the nucleophile[2].

  • O-tBu Cleavage (Strong Acidic Sₙ1): The tert-butyl (tBu) group protects the phenolic hydroxyl of tyrosine via an alkyl ether linkage. Cleavage of this ether is strictly governed by an acid-catalyzed Sₙ1 mechanism[1]. It requires the high ionizing power and acidity of 95% trifluoroacetic acid (TFA) to protonate the oxygen and drive the expulsion of a stable tert-butyl carbocation.

The Causality of Orthogonality: Counterintuitively, the Npys group is remarkably resistant to strong, anhydrous acids like 95% TFA[2]. Without a sufficient nucleophile (like the water present in dilute HCl) to attack the sulfur, the protonated sulfenamide remains kinetically trapped and stable. Conversely, because the tBu ether cleavage is purely acid-driven, it is completely blind to the neutral nucleophilic attack of PPh₃. This absolute mechanistic divergence allows for the selective removal of either group without compromising the other.

Orthogonality Matrix

The following table summarizes the quantitative stability and lability of the protecting groups under various standard peptide synthesis conditions.

Protecting GroupLinkage Type0.1 N HCl (Aqueous)Triphenylphosphine (PPh₃)95% TFA / Scavengers
N-Npys SulfenamideLabile (< 30 min)Labile (< 30 min)Stable (> 24 hours)
O-tBu Alkyl EtherStable Stable Labile (1 - 2 hours)

Workflow Visualization

The directed pathways below illustrate the selective cleavage conditions required to navigate from the fully protected amino acid to the desired intermediate.

OrthogonalDeprotection Start N-Npys-Tyr(tBu)-OH (Fully Protected) PathA H-Tyr(tBu)-OH (O-tBu Retained) Start->PathA PPh3 (Neutral) (N-Npys Cleavage) PathB N-Npys-Tyr-OH (N-Npys Retained) Start->PathB 95% TFA / Scavengers (O-tBu Cleavage) Final H-Tyr-OH (Fully Deprotected) PathA->Final 95% TFA / Scavengers (O-tBu Cleavage) PathB->Final PPh3 (Neutral) (N-Npys Cleavage)

Orthogonal deprotection pathways for N-Npys-Tyr(tBu)-OH demonstrating selective cleavage conditions.

Experimental Protocols

Protocol A: Selective N-Npys Deprotection (Retaining O-tBu)

Objective: Remove the N-Npys group using neutral nucleophilic conditions to yield H-Tyr(tBu)-OH.

Causality & Choice of Reagents: Triphenylphosphine (PPh₃) acts as a soft nucleophile, selectively attacking the sulfur atom of the Npys group[3]. This breaks the N-S bond, liberating the free amine and forming a phosphonium intermediate. Because the reaction is neutral, the acid-labile O-tBu ether is perfectly preserved.

Self-Validating System: The cleavage of the Npys group releases 3-nitro-2-pyridinethiol. In solution, this compound exists in equilibrium with its thiolate anion, which acts as an intense yellow chromophore ( λmax​≈427 nm). The immediate visual color change from clear to bright yellow serves as an intrinsic, real-time indicator that the deprotection is actively occurring.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Npys-Tyr(tBu)-OH (1.0 eq) in a minimal volume of Dichloromethane/Methanol (DCM/MeOH, 9:1 v/v) to achieve a concentration of 0.1 M.

  • Reagent Addition: Add Triphenylphosphine (PPh₃) (3.0 to 5.0 eq) to the stirring solution[2].

  • Reaction Monitoring: Stir the mixture at room temperature. Observe the solution; a distinct yellow color will develop immediately, confirming the release of the 3-nitro-2-pyridinethiolate byproduct.

  • Completion: Stir for 30 minutes. Verify completion via TLC or LC-MS (monitor for the disappearance of the starting material and the appearance of the H-Tyr(tBu)-OH mass peak).

  • Workup: Concentrate the solvent under reduced pressure. The byproduct (triphenylphosphine sulfide/oxide) and excess PPh₃ can be separated from the zwitterionic H-Tyr(tBu)-OH by triturating the residue in cold diethyl ether. The peptide derivative will precipitate, while the phosphine byproducts remain soluble in the ether[4].

  • Isolation: Centrifuge the suspension, wash the pellet twice with cold diethyl ether, and dry under vacuum.

Protocol B: Selective O-tBu Deprotection (Retaining N-Npys)

Objective: Remove the O-tBu group using strong acidolysis to yield N-Npys-Tyr-OH.

Causality & Choice of Reagents: A high concentration of TFA (95%) is required to force the Sₙ1 cleavage of the t-butyl ether. Triisopropylsilane (TIS) and water are added as carbocation scavengers. TIS rapidly quenches the highly reactive tert-butyl cation, preventing it from electrophilically attacking the electron-rich phenolic ring of the newly deprotected tyrosine (which would cause irreversible alkylation)[1]. The N-Npys group remains intact due to its stability in non-aqueous strong acids[2].

Self-Validating System: Unlike the Npys cleavage, this reaction does not produce a visible color change. Validation is achieved analytically: the successful cleavage results in a precise mass shift of -56.1 Da (loss of isobutylene) on LC-MS, and the retention time will shift significantly earlier on a reverse-phase C18 column due to the loss of the highly hydrophobic tert-butyl group.

Step-by-Step Methodology:

  • Preparation: Place N-Npys-Tyr(tBu)-OH (1.0 eq) in a chemical fume hood.

  • Cleavage Cocktail Formulation: Prepare a fresh cleavage cocktail of TFA / TIS / H₂O in a 95 : 2.5 : 2.5 (v/v/v) ratio.

  • Reaction: Add 10 mL of the cleavage cocktail per gram of the starting material. Stir gently at room temperature for 1.5 to 2 hours.

  • Evaporation: Concentrate the reaction mixture under a stream of nitrogen to approximately 20% of its original volume to remove excess TFA.

  • Precipitation: Add the concentrated mixture dropwise into 10 volumes of ice-cold diethyl ether. A precipitate of N-Npys-Tyr-OH will form immediately.

  • Isolation: Centrifuge the suspension at 3000 x g for 5 minutes. Decant the ether supernatant (which contains the TIS-tBu adducts). Wash the pellet with fresh cold ether two more times to ensure complete removal of scavengers and residual TFA.

  • Drying: Dry the pellet under high vacuum (Note: N-Npys-Tyr-OH retains the Npys group, hence the powder may naturally exhibit a slight yellow/orange tint).

References

  • Matsueda, R., & Walter, R. (1980). "3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation." International Journal of Peptide and Protein Research.[Link]

  • BDMAEE. (2025). "Triphenylphosphine for the deoxygenation of epoxides and sulfoxides." BDMAEE Technical Articles.[Link]

  • Common Organic Chemistry. "Triphenylphosphine." Common Reagents Database.[Link]

Sources

Method

Reagents for selective cleavage of Npys from N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine

Application Note & Protocol Guide Topic: Selective Cleavage of the Npys Protecting Group from N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine Introduction: The Strategic Role of the Npys Group in Peptide Chemistry Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Selective Cleavage of the Npys Protecting Group from N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine

Introduction: The Strategic Role of the Npys Group in Peptide Chemistry

The 3-nitro-2-pyridinesulfenyl (Npys) group is a versatile protecting group for the α-amino function of amino acids in peptide synthesis.[1] Its utility stems from a unique combination of properties: it is readily introduced and, more importantly, it can be selectively cleaved under very specific and mild conditions. This orthogonality is particularly critical when working with amino acids bearing acid-sensitive side-chain protecting groups, such as the O-tert-butyl (O-t-butyl) ether on L-tyrosine.

The target molecule, N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine, presents a common challenge in synthetic chemistry: how to deprotect the N-terminus without compromising the integrity of the side-chain protection. The O-t-butyl group is highly susceptible to acidolysis, typically removed with strong acids like trifluoroacetic acid (TFA).[2][3] In contrast, the Npys group is resistant to TFA but can be cleaved under neutral conditions.[1] This differential lability allows for a strategic, stepwise deprotection essential for complex peptide synthesis, such as fragment condensation or the on-resin modification of specific residues.

This guide provides a detailed examination of reagents and protocols for the selective removal of the Npys group while preserving the O-t-butyl protection on the tyrosine side chain. We will delve into the mechanistic basis for this selectivity and offer validated, step-by-step protocols for researchers in peptide synthesis and drug development.

The Core Challenge: Orthogonal Deprotection

The primary objective is to cleave the Nitrogen-Sulfur (N-S) bond of the Npys group without cleaving the Carbon-Oxygen (C-O) bond of the O-t-butyl group.

cluster_Molecule N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine cluster_Reagents Reagent Classes Npys Npys Group (Target for Cleavage) Amine α-Amino Nitrogen Npys->Amine N-S Bond (Labile to Nucleophiles) Tyrosine O-t-butyl-L-Tyrosine Backbone Amine->Tyrosine OtBu O-t-butyl Group (Preserve) Tyrosine->OtBu Side-Chain Ether Bond (Labile to Acid) Nucleophiles Nucleophiles (Thiols, Phosphines) Nucleophiles->Npys Selectively Cleaves Acids Acids (e.g., TFA) Acids->Npys No Reaction Acids->OtBu Cleaves (Undesired)

Caption: Orthogonal protection strategy for the target molecule.

The electron-withdrawing nitro group on the pyridine ring makes the sulfenyl sulfur atom of the Npys group highly electrophilic and thus susceptible to nucleophilic attack. This electronic feature is the key to its selective removal under non-acidic conditions.

Comparative Analysis of Cleavage Reagents

The selection of a cleavage reagent is dictated by the need for high efficiency and absolute selectivity. Mild nucleophiles are the reagents of choice. Below is a comparison of suitable methods.

Reagent ClassSpecific Reagent(s)Mechanism of ActionSelectivity vs. O-t-butylAdvantagesDisadvantages & Considerations
Phosphines Triphenylphosphine (PPh₃)Nucleophilic attack on the sulfur atom, followed by reduction of the N-S bond.ExcellentNeutral conditions; byproducts (PPh₃=O) are generally easy to remove via crystallization or chromatography.Stoichiometric amounts are required; removal of triphenylphosphine oxide can sometimes be challenging from non-crystalline products.[1]
Thiols 2-Mercaptoethanol, 2-Mercaptopyridine, Mercaptoacetic AcidThiol-disulfide exchange (Thiolysis). The thiol nucleophilically attacks the electrophilic sulfur of the Npys group.ExcellentMild, neutral conditions; rapid reaction times; a wide variety of thiols can be used.[4]The thiol reagent must be used in excess and requires removal during workup; potential for mixed disulfide formation with other cysteine residues if present.
Other Nucleophiles 2-Pyridinethiol 1-oxideFunctions similarly to other thiols via nucleophilic attack.ExcellentHighly effective and selective under neutral conditions.[1]Less commonly used than standard thiols or phosphines; may be more expensive.
Mild Acid 0.1-0.2 N HCl in DioxaneAcid-catalyzed hydrolysis of the sulfenamide bond.POOR Effective for Npys cleavage.Not Recommended. High risk of partial or complete cleavage of the O-t-butyl group, compromising the synthetic strategy.[1]

Mechanistic Insight: Thiolysis of the Npys Group

To illustrate the causality behind the experimental choice of thiols, the following mechanism is presented. The reaction proceeds via a nucleophilic substitution at the sulfenyl sulfur atom.

cluster_Mechanism Mechanism of Npys Cleavage by Thiolysis start R-SH (Thiol Reagent) intermediate [Transition State] start->intermediate Nucleophilic Attack substrate Npys-NH-R' (Protected Amino Acid) substrate->intermediate product1 H₂N-R' (Deprotected Amino Acid) intermediate->product1 N-S Bond Cleavage product2 Npys-S-R (Mixed Disulfide Byproduct) intermediate->product2

Caption: Simplified mechanism of Npys cleavage via thiolysis.

The incoming thiol (R-SH) attacks the electrophilic sulfur of the Npys group. This forms a transient transition state which rapidly resolves by breaking the N-S bond, liberating the free amine (H₂N-R') and forming a mixed disulfide byproduct (Npys-S-R). The reaction is efficient and clean, leaving acid-labile groups like O-t-butyl untouched.

Validated Experimental Protocols

The following protocols are designed to be self-validating, with integrated steps for reaction monitoring.

General Experimental Workflow

Start Start: N-Npys-Tyr(tBu)-OH in appropriate solvent Reaction Add Cleavage Reagent (e.g., Thiol or PPh₃) Stir at Room Temperature Start->Reaction Monitoring Monitor Reaction (TLC or LC-MS) Reaction->Monitoring Monitoring->Reaction If incomplete Workup Aqueous Workup / Extraction to remove reagent & byproducts Monitoring->Workup Upon completion Purification Purification (Silica Gel Chromatography or Crystallization) Workup->Purification Analysis Characterization (NMR, MS) Confirm structure & purity Purification->Analysis End Product: H-Tyr(tBu)-OH Analysis->End

Caption: General workflow for selective Npys deprotection.

Protocol 1: Cleavage via Thiolysis with 2-Mercaptoethanol

This protocol utilizes a common and cost-effective thiol reagent.

Materials:

  • N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine

  • 2-Mercaptoethanol (β-mercaptoethanol, BME)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber, UV lamp)

Procedure:

  • Dissolution: Dissolve N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine (1.0 eq) in DCM or THF to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 2-mercaptoethanol (10.0 eq) to the solution dropwise at room temperature. The large excess ensures the reaction goes to completion.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring and Validation:

    • Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase).

    • The starting material (Npys-protected) is typically a yellow spot. The product (free amine) will have a different Rf value and will not be colored.

    • The reaction is typically complete within 1-2 hours.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, dilute the mixture with an equal volume of DCM.

    • Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution (3 x 50 mL for a 1 mmol scale reaction). This step removes the excess acidic 2-mercaptoethanol and the 3-nitro-2-thiopyridone byproduct.

    • Wash the organic layer with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude H-Tyr(tBu)-OH can be further purified by silica gel column chromatography if necessary.

Troubleshooting:

  • Incomplete Reaction: If TLC shows significant starting material after 2 hours, add another 5 equivalents of 2-mercaptoethanol and allow to stir for another hour.

  • Emulsion during Workup: If an emulsion forms during the bicarbonate wash, add more brine to help break it.

Protocol 2: Cleavage via Reduction with Triphenylphosphine (PPh₃)

This protocol offers an alternative under strictly neutral conditions, which can be advantageous if the product is sensitive to even mild bases like bicarbonate.

Materials:

  • N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine

  • Triphenylphosphine (PPh₃)

  • Dioxane or THF, anhydrous

  • Diethyl ether

  • TLC supplies

Procedure:

  • Dissolution: Dissolve N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine (1.0 eq) in anhydrous dioxane or THF (approx. 0.1 M).

  • Reagent Addition: Add triphenylphosphine (1.5 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The solution may change color as the reaction proceeds.

  • Monitoring and Validation:

    • Monitor the reaction by TLC as described in Protocol 1.

    • The reaction is generally complete within 2-4 hours.

  • Workup - Precipitation and Filtration:

    • Once the reaction is complete, concentrate the solvent under reduced pressure.

    • To the resulting residue, add a sufficient volume of diethyl ether. The desired product, H-Tyr(tBu)-OH, is often insoluble or poorly soluble in ether, while the triphenylphosphine oxide byproduct and any excess PPh₃ are soluble.

    • Stir or sonicate the suspension to ensure thorough washing.

    • Collect the precipitated product by vacuum filtration. Wash the filter cake with cold diethyl ether.

  • Drying: Dry the product under high vacuum.

  • Purification: If the product is not sufficiently pure after precipitation, it can be purified by silica gel column chromatography.

Troubleshooting:

  • Product Soluble in Ether: If the product is found to be soluble in diethyl ether, the workup must be modified. After the initial concentration, the crude mixture should be directly purified by column chromatography to separate the product from triphenylphosphine oxide.

Conclusion

The selective cleavage of the Npys group from N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine is readily and efficiently achieved using nucleophilic reagents such as thiols or phosphines. These methods operate under mild, neutral conditions that are fully orthogonal to the acid-labile O-t-butyl protecting group. The choice between thiolysis and phosphine reduction depends on the specific substrate properties and the preferred purification strategy. By understanding the underlying chemical principles and following validated protocols, researchers can confidently perform this key deprotection step, enabling the successful synthesis of complex, multi-functionalized peptides.

References

  • Matsueda, R., & Walter, R. (1980). 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation. International Journal of Peptide and Protein Research, 16(5), 392-401. [Link]

  • Rivier, J., et al. (1987). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. Peptide Research, 1(3), 134-42. [Link]

  • Tantry, S. J., & Amblard, M. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. [Link]

  • Gatos, D., et al. (1990). Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis. International Journal of Peptide and Protein Research, 35(6), 545-9. [Link]

Sources

Application

Incorporation of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine in Fmoc-based SPPS

Application Note & Protocol Topic: Strategic Incorporation of Npys-Protected Tyrosine in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Audience: Researchers, scientists, and drug development professionals. Abstract The...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Incorporation of Npys-Protected Tyrosine in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-nitro-2-pyridinesulfenyl (Npys) group offers unique chemical properties for specialized applications in peptide chemistry, including its role as a thiol-activating group and its distinct deprotection conditions. This guide provides a senior-level perspective on the incorporation of Npys-protected tyrosine into peptide sequences using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) framework. We critically evaluate the direct use of an Fmoc-Tyr(Npys)-OH building block, highlighting its inherent instability to standard Fmoc deprotection conditions. As a superior and more robust alternative, we present a detailed protocol for a post-synthetic, on-resin modification strategy. This method involves synthesizing the peptide with an orthogonally protected tyrosine residue (e.g., Fmoc-Tyr(Mtt)-OH) followed by selective deprotection and subsequent reaction with Npys-Cl. This approach circumvents the stability issues while leveraging the unique functionalities of the Npys group for advanced peptide modification.

Introduction: The Challenge of Orthogonality in Fmoc-SPPS

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology for the routine assembly of peptides. Its success hinges on the principle of orthogonality: the selective removal of a temporary Nα-protecting group (the base-labile Fmoc group) without affecting the acid-labile protecting groups on the amino acid side chains (e.g., tBu, Trt, Boc)[][2]. Tyrosine, with its nucleophilic phenolic hydroxyl group, requires robust side-chain protection to prevent side reactions like O-acylation during coupling steps[3]. The standard building block, Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), perfectly embodies this orthogonal philosophy, as the tBu ether is stable to the piperidine used for Fmoc removal but is cleanly cleaved during the final trifluoroacetic acid (TFA) treatment[4].

The 3-nitro-2-pyridinesulfenyl (Npys) group presents an alternative protection strategy with unique characteristics. It is notably stable to strong acids like TFA but can be removed under very mild, specific conditions, such as with dilute acid, triphenylphosphine, or various thiols[5][6]. This suggests a potential for high orthogonality with the standard Fmoc/tBu scheme, opening avenues for selective, on-resin chemical modifications.

However, a critical challenge exists. The Npys group, while resistant to acids, has been shown to be unstable under the basic conditions required for Fmoc deprotection, particularly the repeated treatments with piperidine solutions[7][8]. This fundamental incompatibility makes the direct, iterative incorporation of an Fmoc-Tyr(Npys)-OH monomer into a growing peptide chain highly problematic, as the side-chain protection would be compromised at each cycle.

This guide therefore focuses on a strategic, field-proven workaround: post-synthetic on-resin modification . This allows for the successful and strategic placement of a Tyr(Npys) residue within a peptide sequence synthesized via standard Fmoc/tBu chemistry.

The Npys Group: Properties and Orthogonality

The Npys group is a versatile protecting group used for amines, hydroxyls, and thiols[9]. Its key feature is its unique cleavage conditions, which do not overlap with the primary protecting groups used in Fmoc-SPPS.

Table 1: Protecting Group Orthogonality in SPPS
Protecting GroupAbbreviationProtected FunctionCleavage ConditionsOrthogonal To
9-FluorenylmethyloxycarbonylFmocα-Amine20-50% Piperidine in DMF (Base)tBu, Trt, Boc, Npys
tert-ButyltBuTyr, Ser, Thr, Asp, Glu>90% TFA (Strong Acid)Fmoc, Npys
TritylTrtAsn, Gln, His, Cys1-5% TFA (Mild Acid), >90% TFAFmoc, Npys
MethyltritylMttTyr, Lys, His, Cys1-2% TFA in DCM (Highly Acid-Labile)Fmoc, tBu, Npys
3-Nitro-2-pyridinesulfenylNpysTyr, Cys, LysPhosphines (e.g., PPh₃), ThiolsFmoc (acid/neutral steps only), tBu, Trt

Note: While Npys is chemically orthogonal to the Fmoc group's cleavage reagent (base vs. reductant/thiol), its practical instability in piperidine prevents its use as a side-chain protection during iterative Fmoc-SPPS cycles.

cluster_SPPS Fmoc-SPPS Protecting Group Scheme cluster_Cleavage Cleavage Reagents Fmoc Nα-Fmoc SideChain Side-Chain (tBu, Trt, Boc) Fmoc->SideChain Orthogonal Npys Side-Chain (Npys) Fmoc->Npys Chemically Orthogonal, Practically Incompatible ResinLinker Peptide-Resin Linker Fmoc->ResinLinker Orthogonal SideChain->ResinLinker Orthogonal Npys->SideChain Orthogonal Npys->ResinLinker Orthogonal Piperidine Piperidine (Base) Piperidine->Fmoc Cleaves TFA TFA (Strong Acid) TFA->SideChain Cleaves TFA->ResinLinker Cleaves Thiol Thiols / Phosphines Thiol->Npys Cleaves

Caption: Orthogonality and incompatibility within the Fmoc-SPPS framework.

Recommended Protocol: Post-Synthetic On-Resin Npys Protection of Tyrosine

This protocol circumvents the instability of the Npys group to piperidine by introducing it after the full peptide sequence has been assembled. It relies on the use of a highly acid-labile protecting group for the target tyrosine residue, such as methyltrityl (Mtt), which can be removed selectively on-resin without disturbing other side-chain protections.

Overall Workflow

Start Start: Fmoc-Rink Amide Resin SPPS 1. Standard Fmoc-SPPS (Incorporate Fmoc-Tyr(Mtt)-OH) Start->SPPS Mtt_Deprotect 2. Selective On-Resin Mtt-Group Removal SPPS->Mtt_Deprotect Npys_Reaction 3. On-Resin Reaction with 3-Nitro-2-pyridinesulfenyl Chloride (Npys-Cl) Mtt_Deprotect->Npys_Reaction Final_Cleavage 4. Global Deprotection & Cleavage (TFA Cocktail) Npys_Reaction->Final_Cleavage End Result: Crude Peptide with Tyr(Npys) Final_Cleavage->End

Caption: Workflow for post-synthetic on-resin Npys modification.

Materials & Reagents
  • Resin: Fmoc-Rink Amide resin (or other suitable resin for peptide C-terminal amide).

  • Amino Acids: Standard Fmoc-protected amino acids with tBu/Trt/Boc side-chain protection.

  • Specialty Amino Acid: Fmoc-Tyr(Mtt)-OH.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade).

  • Fmoc Deprotection: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HBTU/HOBt or HATU/HOAt, N,N'-Diisopropylethylamine (DIPEA).

  • Mtt Deprotection Solution: 1-2% (v/v) TFA and 2-5% (v/v) Triisopropylsilane (TIS) in DCM.

  • Npys Reagent: 3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl).

  • Neutralization Base: 10% (v/v) DIPEA in DMF.

  • Final Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS.

  • Precipitation: Cold diethyl ether.

Step-by-Step Methodology (0.1 mmol scale)

Step 1: Peptide Assembly

  • Swell the resin (0.1 mmol) in DMF for 30 minutes in a reaction vessel.

  • Perform standard Fmoc-SPPS cycles (Fmoc deprotection, washing, coupling, washing) to assemble the desired peptide sequence.

  • At the desired position, incorporate Fmoc-Tyr(Mtt)-OH using standard coupling procedures (e.g., 4 eq. amino acid, 3.9 eq. HBTU, 6 eq. DIPEA in DMF).

  • Complete the synthesis of the remaining peptide sequence.

  • Perform a final Fmoc deprotection on the N-terminal residue.

  • Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

Step 2: Selective On-Resin Mtt Deprotection Causality: The Mtt group is highly labile to dilute acid, allowing its removal while the more robust tBu, Boc, and Trt groups (on other residues) and the resin linker remain intact. TIS is included as a scavenger to trap the released Mtt cation.

  • Wash the dry peptide-resin with DCM (3 x 5 mL).

  • Prepare the Mtt Deprotection Solution (e.g., 1% TFA, 5% TIS in DCM).

  • Add the solution (5 mL) to the resin and agitate gently. Monitor the reaction by observing the yellow color of the Mtt cation in solution.

  • Perform short, repeated treatments (e.g., 10 x 2 minutes). After each treatment, drain the solution and add a fresh aliquot. This prevents prolonged acid exposure to the resin.

  • After the final treatment, wash the resin thoroughly with DCM (5 x 5 mL) to remove all traces of acid.

  • Wash with 10% DIPEA in DMF (2 x 5 mL) to neutralize the resin, followed by DMF (3 x 5 mL) and DCM (3 x 5 mL).

Step 3: On-Resin Npys-Protection of Tyrosine Side Chain Causality: The now-free phenolic hydroxyl of the tyrosine side chain is nucleophilic and will react with the electrophilic sulfur of Npys-Cl to form the desired sulfenylether linkage.

  • Dissolve Npys-Cl (5 eq., 0.5 mmol, ~95 mg) in dry DCM (5 mL).

  • Add the Npys-Cl solution to the resin.

  • Add DIPEA (5 eq., 0.5 mmol, ~87 µL) to the resin suspension to act as a base and neutralize the HCl byproduct.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction completion using a qualitative test (e.g., a small sample of resin beads cleaved and analyzed by mass spectrometry) if required.

  • Drain the reaction solution. Wash the resin extensively with DCM (5 x 5 mL), DMF (5 x 5 mL), and finally DCM (5 x 5 mL).

  • Dry the peptide-resin under vacuum.

Step 4: Final Cleavage and Global Deprotection Causality: A high concentration of TFA is now used to cleave all remaining acid-labile side-chain protecting groups (tBu, Trt, Boc) and cleave the peptide from the resin support. The Npys group is stable to these conditions[5].

  • Place the dry peptide-resin in a reaction vessel.

  • Add the freshly prepared Final Cleavage Cocktail (5 mL) to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (40-50 mL).

  • A white precipitate of the crude peptide should form.

  • Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the final peptide pellet under vacuum. The resulting peptide contains the Tyr(Npys) modification.

Deprotection of the Npys Group

The Tyr(Npys) can be left as a final modification or cleaved post-purification to reveal the native tyrosine.

Peptide_Tyr_Npys Purified Peptide-Tyr(Npys) Reagents Cleavage Reagents: - Triphenylphosphine (PPh₃) in organic solvent - OR - - Excess Thiol (e.g., DTT, β-mercaptoethanol) in buffer Peptide_Tyr_Npys->Reagents Peptide_Tyr_OH Peptide-Tyr(OH) Reagents->Peptide_Tyr_OH Cleavage

Caption: Cleavage of the Npys group from the tyrosine side chain.

A typical procedure involves dissolving the purified peptide in a suitable buffer or solvent and treating it with a molar excess of a reducing agent like triphenylphosphine or a thiol such as Dithiothreitol (DTT)[5][6]. The reaction is typically rapid and can be monitored by HPLC.

Conclusion

While the direct incorporation of Fmoc-Tyr(Npys)-OH in iterative Fmoc-SPPS is chemically unviable due to its instability towards piperidine, the Npys group remains a valuable tool for peptide chemists. The post-synthetic, on-resin modification strategy detailed here provides a robust and reliable pathway to introduce Npys-protected tyrosine into specific positions within a peptide sequence. This method preserves the integrity of the orthogonal Fmoc/tBu protection scheme and unlocks the potential for subsequent, selective chemical manipulations afforded by the unique reactivity of the Npys group.

References

  • Albericio, F., Andreu, D., Giralt, E., Navalpotro, C., Pedroso, E., Ponsati, B., & Ruiz-Gayo, M. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International Journal of Peptide and Protein Research, 34(2), 124-128. [Link]

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Matsueda, R., & Walter, R. (1980). 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation. International Journal of Peptide and Protein Research, 16(5), 392-401. [Link]

  • Isidro-Llobet, A., Guasch-Camell, J., & Royo, M. (2019). The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry. Journal of Peptide Science, 25(11), e3209. [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Rubinraut, S., & Fridkin, M. (1987). Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis. International Journal of Peptide and Protein Research, 29(4), 536-540. [Link]

  • Rivier, J., & Giraud, R. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International Journal of Peptide and Protein Research, 34(2), 124-128. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec. [Link]

Sources

Method

A Step-by-Step Protocol for the Removal of the Npys Group from N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine Using Triphenylphosphine

An Application Guide for the Selective Deprotection of Npys-Protected Tyrosine This application note provides a detailed protocol for the selective removal of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group from N...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Selective Deprotection of Npys-Protected Tyrosine

This application note provides a detailed protocol for the selective removal of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group from N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine. The use of triphenylphosphine (PPh₃) offers a mild and efficient method for deprotection under neutral conditions, a critical advantage in complex peptide synthesis where other acid- or base-labile protecting groups must remain intact.

The Npys group is a valuable tool in synthetic chemistry, serving to protect amino and hydroxyl functionalities.[1] Its selective cleavage is paramount for the sequential construction of peptides. Triphenylphosphine is an effective reagent for this transformation due to the high affinity of phosphorus for sulfur, which drives the reaction to completion. This protocol is designed for researchers, chemists, and drug development professionals who require a reliable method for Npys deprotection while preserving other sensitive moieties within their molecules.

Causality of Experimental Design: The Reaction Mechanism

The selective removal of the Npys group by triphenylphosphine is a soft acid-soft base interaction. The trivalent phosphorus atom in triphenylphosphine acts as a soft nucleophile, attacking the electrophilic sulfur atom of the Npys group. This interaction is highly specific and proceeds under neutral conditions, which is why it does not affect acid-sensitive groups like tert-butyloxycarbonyl (Boc) and O-tert-butyl (tBu), or base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc).[1]

The reaction proceeds through a putative phosphonium intermediate, which subsequently fragments to yield the deprotected amine, triphenylphosphine sulfide, and 3-nitro-2-thiopyridone. The formation of the highly stable triphenylphosphine sulfide byproduct provides a strong thermodynamic driving force for the reaction.

Materials and Reagents

Ensure all materials are of the appropriate grade and that all safety precautions are followed.

Reagent/MaterialCAS NumberRecommended Purity/GradeNotes
N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine76863-84-8>95%The substrate for the deprotection reaction.[2][3]
Triphenylphosphine (PPh₃)603-35-0>99%The reducing agent for Npys removal.[4]
Dichloromethane (DCM), Anhydrous75-09-2Synthesis GradeReaction solvent. Ensure it is dry to prevent side reactions.
Ethyl Acetate (EtOAc)141-78-6ACS GradeUsed for thin-layer chromatography and column chromatography.
Hexanes110-54-3ACS GradeUsed for thin-layer chromatography and column chromatography.
Silica Gel63231-67-460 Å, 230-400 meshStationary phase for column chromatography.
Thin-Layer Chromatography (TLC) PlatesN/ASilica gel 60 F₂₅₄For reaction monitoring.
Standard Laboratory GlasswareN/AN/ARound-bottom flasks, magnetic stir bars, separatory funnel, etc.
Magnetic Stirrer/HotplateN/AN/AFor agitation and controlled heating if necessary.
Rotary EvaporatorN/AN/AFor solvent removal under reduced pressure.

Experimental Workflow Visualization

The following diagram outlines the complete step-by-step process for the Npys deprotection.

Deprotection_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Purification Start Dissolve Npys-Tyr(tBu)-OH in anhydrous DCM Add_PPh3 Add Triphenylphosphine (1.1 eq.) Start->Add_PPh3 Stir Stir at Room Temperature Add_PPh3->Stir Monitor Monitor by TLC (e.g., 30% EtOAc/Hexanes) Stir->Monitor Completion Reaction Complete? (Disappearance of starting material) Monitor->Completion Completion->Stir No, continue stirring Concentrate Concentrate Reaction Mixture Completion->Concentrate Yes Purify Purify via Silica Gel Column Chromatography Concentrate->Purify Collect Collect & Combine Product Fractions Purify->Collect Evaporate Evaporate Solvent Collect->Evaporate Final_Product Obtain Pure O-t-butyl-L-tyrosine Evaporate->Final_Product

Caption: Workflow for Npys removal using triphenylphosphine.

Detailed Step-by-Step Protocol

Reaction Setup
  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine (e.g., 1.0 g, 2.55 mmol).

  • Add anhydrous dichloromethane (DCM) to the flask (approximately 25 mL, or ~10 mL per gram of substrate).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • In a single portion, add triphenylphosphine (0.74 g, 2.81 mmol, 1.1 equivalents) to the solution. A slight color change from yellow to a deeper orange or red may be observed.

Reaction Monitoring
  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Prepare a TLC chamber with a suitable eluent system, such as 30-50% ethyl acetate in hexanes.

  • Spot the reaction mixture on a TLC plate alongside a spot of the starting material.

  • Visualize the plate under UV light (254 nm). The Npys-containing starting material will be UV active. The product, O-t-butyl-L-tyrosine, should appear as a new, more polar spot (lower Rf value).

  • The reaction is considered complete when the starting material spot is no longer visible by TLC, which typically occurs within 1-3 hours at room temperature.

Work-up and Purification
  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.

  • The resulting residue will contain the desired product, triphenylphosphine sulfide, and any excess triphenylphosphine.

  • Prepare a silica gel column for flash chromatography packed using a slurry method with a low-polarity solvent (e.g., 10% ethyl acetate in hexanes).

  • Dissolve the crude residue in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% or higher). The less polar byproducts will elute first, followed by the more polar product, O-t-butyl-L-tyrosine.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid or oil.

Alternative Purification Insight: Triphenylphosphine oxide (a potential byproduct if any oxidation occurs) and the sulfide are known to be challenging to remove. If the product is non-polar, it's sometimes possible to suspend the crude mixture in a solvent like diethyl ether or a pentane/ether mixture and filter, as the byproducts have limited solubility in these solvents.[5][6]

Characterization

The identity and purity of the resulting O-t-butyl-L-tyrosine can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Reaction - Insufficient triphenylphosphine.- Low reaction temperature or short time.- Add an additional 0.1-0.2 equivalents of triphenylphosphine.- Allow the reaction to stir for a longer period (e.g., overnight).- Gently warm the reaction mixture to 30-40 °C if the substrate is stable at this temperature.
Difficult Purification - Co-elution of product and triphenylphosphine sulfide/oxide.- Use a shallower gradient during column chromatography.- Try a different solvent system for chromatography (e.g., DCM/methanol).- Attempt to precipitate the byproducts from a non-polar solvent like diethyl ether before chromatography.[5][7]
Low Product Yield - Mechanical losses during work-up.- Incomplete reaction.- Ensure careful transfer of materials between vessels.- Use a minimal amount of solvent when adsorbing the crude product onto silica to avoid premature elution.- Re-evaluate reaction completion with TLC.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Triphenylphosphine (PPh₃): Harmful if swallowed.[8][9] May cause an allergic skin reaction and serious eye damage.[4] Causes damage to organs through prolonged or repeated exposure.[4][8] Avoid breathing dust.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Silica Gel: Inhalation of fine dust can cause respiratory irritation. Handle carefully, preferably in a fume hood.

Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Matsueda, R., & Walter, R. (1980). 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation. International Journal of Peptide and Protein Research, 16(5), 392-401. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link]

  • Albericio, F., et al. (1990). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International Journal of Peptide and Protein Research, 36(5), 402-8. [Link]

  • Organic Chemistry Portal. (n.d.). Triphenylphosphine. Retrieved from [Link]

  • BDMAEE. (2025). Triphenylphosphine for the deoxygenation of epoxides and sulfoxides. [Link]

  • Evans, D. A. (n.d.). How to Remove Sticky Reagents during Workup. Retrieved from [Link]

  • ACS Publications. (2022). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • Shandong Look Chemical. (2020). How to remove triphenylphosphine efficiently. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete coupling of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine

Welcome to the Application Scientist Support Portal. The N-(3-Nitro-2-pyridinesulfenyl) (Npys) group is a highly specialized orthogonal protecting group in Solid-Phase Peptide Synthesis (SPPS).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The N-(3-Nitro-2-pyridinesulfenyl) (Npys) group is a highly specialized orthogonal protecting group in Solid-Phase Peptide Synthesis (SPPS). It is prized for its stability against highly acidic cleavage conditions (e.g., HF) and its specific, mild deprotection via thiols, making it ideal for regioselective disulfide bond formation and peptide-protein conjugation[1].

However, coupling Npys-protected amino acids—especially bulky derivatives like Npys-Tyr(tBu)-OH—presents significant synthetic challenges. The combination of the bulky Npys group on the alpha-amine and the tert-butyl (tBu) protecting group on the tyrosine side chain creates severe steric hindrance, frequently resulting in incomplete acylation. This guide provides field-proven methodologies to diagnose and resolve these issues.

Diagnostic Workflow

Before altering your synthetic protocol, it is critical to identify the root cause of the coupling failure. Use the diagnostic workflow below to systematically isolate the issue.

DiagnosticWorkflow Start Incomplete Npys-Tyr(tBu)-OH Coupling Detected Test Perform Kaiser/Chloranil Test to Quantify Unreacted Amines Start->Test Agg Is the Peptide Resin Aggregating? Test->Agg Sol1 Modify Solvent System: Use NMP/DMSO or Chaotropic Salts Agg->Sol1 Yes Reagent Evaluate Current Coupling Reagent Agg->Reagent No Weak Using HBTU/BOP? Reagent->Weak Strong Using HATU or DIC/Oxyma? Reagent->Strong Sol2 Upgrade to DIC/Oxyma or HATU/Sym-collidine Weak->Sol2 Sol3 Implement Microwave Heating (75°C) & Double Coupling Strong->Sol3

Caption: Diagnostic workflow for resolving incomplete Npys-Tyr(tBu)-OH coupling.

Root Cause Analysis & Mechanistic Solutions
Issue A: Steric Hindrance & Poor Activation

Causality: The Npys group is structurally bulky. When attached to the alpha-amine of Tyr(tBu), it restricts the conformational freedom required for the activated carboxylate to approach the bead-displayed amine nucleophile[2]. Traditional coupling reagents like HBTU generate OBt esters, which are insufficiently reactive to overcome this activation energy barrier[3]. Solution: Transition to highly reactive coupling systems. Reagents that generate Oxyma or OAt active esters (such as DIC/Oxyma or HATU) are mandatory. Oxyma-based reagents are particularly effective as they provide superior conversion rates for aggregating and sterically hindered sequences[4].

Issue B: Peptide Aggregation & Poor Solubility

Causality: An increase in the number of hydrophobic protecting groups (like Npys and tBu) drastically decreases the solubility of the peptide segment[5]. This hydrophobicity promotes inter- and intra-molecular hydrogen bonding, causing the peptide chain to aggregate and collapse onto the resin, physically blocking the reactive N-terminus[6]. Solution: Disrupt hydrogen bonding by altering the solvent environment. Replacing standard DMF with N-Methyl-2-pyrrolidone (NMP) or a DMF/DMSO mixture improves the swelling of the peptidyl-resin and increases chain solvation.

Coupling Reagent Selection Data

To optimize the acylation of Npys-Tyr(tBu)-OH, refer to the comparative data below. We strongly advise against using standard uronium salts (like HBTU) due to the risk of guanidinylation of the N-terminus when coupling is slow[3].

Coupling Reagent SystemActive Species GeneratedRelative ReactivityRisk of GuanidinylationRecommendation for Npys-Tyr(tBu)-OH
DIC / HOBt OBt EsterLowNoneNot Recommended
HBTU / DIPEA OBt EsterModerateHigh (if pre-activation is slow)Not Recommended
HATU / DIPEA OAt EsterVery HighHighGood (Requires short pre-activation)
DIC / Oxyma Pure Oxyma EsterVery HighNoneOptimal
Self-Validating Experimental Protocol: DIC/Oxyma Coupling

This protocol utilizes DIC/Oxyma Pure to generate a highly reactive ester, avoiding the side reactions associated with uronium-based reagents.

Mechanism Npys Npys-Tyr(tBu)-OH (Sterically Hindered) Oacyl O-Acylisourea Intermediate (Unstable) Npys->Oacyl + DIC DIC DIC (Carbodiimide Activator) DIC->Oacyl Oxyma Oxyma Pure (Nucleophilic Additive) ActiveEster Oxyma Active Ester (Highly Reactive, Stable) Oxyma->ActiveEster Oacyl->ActiveEster + Oxyma Pure Product Coupled Product Npys-Tyr(tBu)-Peptide ActiveEster->Product + Resin Resin Peptidyl-Resin (Free N-Terminus) Resin->Product

Caption: Activation mechanism of Npys-Tyr(tBu)-OH using DIC/Oxyma Pure.

Materials Required:

  • Npys-Tyr(tBu)-OH (4.0 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (4.0 equivalents)

  • Oxyma Pure (4.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin containing the free N-terminal amine in NMP for 30 minutes. Drain completely.

  • Reagent Dissolution: Dissolve 4.0 eq of Npys-Tyr(tBu)-OH and 4.0 eq of Oxyma Pure in a minimal volume of NMP (approx. 0.1 M concentration).

  • Activation: Add 4.0 eq of DIC to the amino acid/Oxyma solution. Stir for 2 minutes at room temperature to allow the formation of the Oxyma active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

    • Pro-Tip for Difficult Sequences: If available, apply microwave heating (75°C) for 15 minutes, which has been shown to drastically improve the purity of difficult couplings by increasing molecular mobility[7].

  • Washing: Drain the reaction mixture and wash the resin thoroughly with NMP (5 × 1 min) and DCM (5 × 1 min).

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test to validate the protocol's success.

    • If the beads and solution remain yellow: The coupling is complete.

    • If the beads turn blue: Unreacted amines remain. Do not proceed to deprotection. Instead, perform a second coupling (double coupling) using fresh reagents for an additional 2 hours.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a truncated peptide missing the Npys-Tyr(tBu) residue despite a negative Kaiser test? A: You may be experiencing premature cleavage or transfer of the Npys group. Npys is highly sensitive to nucleophiles, particularly thiols[1]. Ensure your washing solvents and the synthetic environment are strictly free of thiol scavengers (like ethanedithiol or beta-mercaptoethanol) until you intentionally wish to remove the Npys group.

Q: Can I use PyBOP instead of DIC/Oxyma for this coupling? A: It is not recommended. PyBOP generates an OBt ester, which is significantly less reactive than the Oxyma ester[3]. For a sterically hindered building block like Npys-Tyr(tBu)-OH, PyBOP often results in incomplete coupling unless extended reaction times, double coupling, and elevated temperatures are applied.

Q: How does the choice of solid support affect the coupling of this specific amino acid? A: High-loading resins exacerbate peptide aggregation due to the physical proximity of growing hydrophobic chains[2]. For difficult couplings involving bulky Npys derivatives, utilizing a low-loading resin (e.g., 0.3 - 0.4 mmol/g) or a PEG-based resin (such as ChemMatrix) improves solvent swelling and reagent accessibility to the active site.

Q: Is it safe to use HATU with Npys-amino acids? A: Yes, HATU is highly effective as it forms a reactive OAt ester. However, because HATU is a uronium salt, any unreacted HATU in the presence of the resin's free amine can cause irreversible guanidinylation (chain termination)[3]. If using HATU, ensure the Npys-Tyr(tBu)-OH is pre-activated with HATU and DIPEA for 1-2 minutes before adding it to the resin.

Sources

Optimization

Preventing racemization during N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine activation

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering stereochemical fidelity issues during the synthesis of peptides...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering stereochemical fidelity issues during the synthesis of peptides incorporating N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine (Npys-Tyr(tBu)-OH).

Here, we dissect the causality of racemization specific to the Npys protecting group and provide field-proven, self-validating protocols to ensure >99% chiral integrity.

Mechanistic Bulletin: The Root Cause of Racemization

The Npys (3-nitro-2-pyridinesulfenyl) group is a highly specialized sulfenamide-based protecting group, originally developed for selective protection and activation in complex peptide synthesis[1].

Most standard solid-phase peptide synthesis (SPPS) relies on urethane protecting groups (like Fmoc or Boc). Urethanes inherently suppress racemization by forming stabilizing intermediates that prevent the rapid abstraction of the α-proton. Npys is not a urethane. It lacks a carbonyl oxygen, meaning it cannot form an oxazolone intermediate.

However, the 3-nitro-2-pyridinesulfenyl group is powerfully electron-withdrawing. When the C-terminus of Npys-Tyr(tBu)-OH is activated for coupling, this electron withdrawal drastically increases the acidity of the α-proton. If a strong tertiary base (such as DIPEA or TEA) is present in the coupling environment, it rapidly abstracts this proton, leading to direct enolization and subsequent loss of chiral integrity[2].

G A N-Npys-Tyr(tBu)-OH B Activated Ester Intermediate (e.g., OBt / Oxyma) A->B Coupling Reagent (DIC/Oxyma) C Direct Enolization (Base-Catalyzed Abstraction of α-H) B->C Excess/Strong Base (e.g., TEA) D Nucleophilic Attack (Incoming Amino Acid) B->D Optimized Base/Temp (e.g., TMP, 0°C) E Loss of Chiral Integrity (D/L Mixture) C->E Re-protonation F Desired L-Peptide Bond D->F Amide Bond Formation

Pathways of N-Npys-Tyr(tBu)-OH activation: desired coupling vs. enolization-driven racemization.

Data Center: Quantitative Impact of Coupling Conditions

To prevent enolization, the choice of coupling reagent and base is paramount. Uronium/aminium salts (like HATU or HBTU) strictly require a strong base to generate the active ester, making them highly incompatible with N-Npys amino acids. The optimal approach utilizes carbodiimides (DIC) with advanced racemization suppressants (OxymaPure) under base-free or weakly basic conditions[3].

Table 1: Impact of Coupling Conditions on N-Npys-Tyr(tBu)-OH Racemization

Coupling ReagentAdditiveBase UsedTemperatureEst. Racemization (%)Risk Assessment
DIC OxymaPure None (or TMP) 0°C to RT < 1.0% Optimal
DICHOBtDIPEART3.0 - 5.0%Moderate Risk
HATUNoneDIPEART5.0 - 8.0%High Risk
DCCNoneTEART> 10.0%Critical Failure

Standard Operating Procedure (SOP): Self-Validating Low-Racemization Coupling

This protocol is engineered to suppress the thermal kinetic energy available for enolization while maximizing the acylation rate. It includes a mandatory analytical validation step to ensure the system's trustworthiness.

Objective: Activate and couple N-Npys-Tyr(tBu)-OH to a resin-bound peptide amine while maintaining >99% chiral integrity.

Materials Required:

  • N-Npys-Tyr(tBu)-OH (3.0 eq)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)

  • 2,4,6-Trimethylpyridine (TMP / Collidine) (0.1 - 1.0 eq, only if strictly required)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice bath (0°C)

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

Step-by-Step Methodology:

  • Resin Preparation & Neutralization: Ensure the resin-bound peptide is fully deprotected at the N-terminus. Wash the resin exhaustively with anhydrous DMF (5 × 1 min) to remove any residual basic deprotection cocktail (e.g., piperidine). Causality Note: Trace piperidine acts as a strong base and will trigger immediate enolization upon amino acid activation[2].

  • Pre-Activation Cooling: In a clean, dry vial, dissolve N-Npys-Tyr(tBu)-OH (3.0 eq) and OxymaPure (3.0 eq) in anhydrous DMF. Place the vial in an ice bath and chill to 0°C for 5 minutes.

  • Activation: Add DIC (3.0 eq) dropwise to the chilled solution. Stir gently at 0°C for exactly 3 minutes. Causality Note: DIC/OxymaPure forms a highly reactive but stable ester intermediate that suppresses racemization far better than traditional HOBt, without requiring a base[3].

  • Base Addition (Conditional): If the coupling strictly requires a base (e.g., neutralizing a hydrochloride salt on the resin), add TMP (collidine) instead of DIPEA. Causality Note: TMP is sterically hindered and significantly weaker than DIPEA, minimizing α-proton abstraction while still facilitating coupling[4].

  • Coupling: Transfer the chilled activated amino acid solution to the reaction vessel containing the resin. Agitate gently for 1 to 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation (Chiral Analysis):

    • Cleave a 2 mg micro-aliquot of the peptidyl-resin using a standard TFA cleavage cocktail.

    • Evaporate the TFA and derivatize the crude peptide with Marfey's reagent (FDAA) at 40°C for 1 hour.

    • Analyze the derivatized mixture via LC-MS.

    • Validation Criteria: The presence of a single chromatographic peak corresponding to the L-diastereomer confirms the preservation of chiral integrity. The appearance of a second, delayed peak indicates D-diastereomer formation (racemization).

Troubleshooting Workflow

If your self-validation step reveals >1% D-diastereomer formation, follow this logical workflow to isolate and eliminate the variable causing the stereochemical leak.

Workflow Start High Racemization Detected Step1 Check Coupling Reagent Start->Step1 Step2 Switch to DIC/OxymaPure Step1->Step2 If using HATU/HBTU Step3 Evaluate Base Strength Step1->Step3 If already using DIC Step2->Step3 Step4 Use TMP instead of DIPEA Step3->Step4 If using strong base Step5 Control Temperature Step3->Step5 If base is optimized Step4->Step5 Step6 Pre-activate at 0°C Step5->Step6 End Racemization Suppressed (<1%) Step6->End

Troubleshooting workflow to mitigate racemization during N-Npys-protected amino acid coupling.

Frequently Asked Questions (FAQs)

Q: Why does N-Npys-Tyr(tBu)-OH racemize more easily than Fmoc-Tyr(tBu)-OH? A: Fmoc is a urethane protecting group. Urethanes generally protect against racemization because they do not strongly withdraw electrons from the α-carbon. The Npys group is a sulfenamide. It lacks the urethane carbonyl and is highly electron-withdrawing. This drastically increases the acidity of the α-proton, making it highly susceptible to base-catalyzed abstraction (enolization) during C-terminal activation[2].

Q: Does the O-t-butyl (tBu) side-chain protection on Tyrosine contribute to the racemization? A: No. The tBu group protects the phenolic hydroxyl of Tyrosine from unwanted acylation, but it is sterically and electronically isolated from the α-carbon. The racemization is driven entirely by the N-alpha protecting group (Npys) and the activation state of the C-terminus.

Q: Can I use microwave-assisted solid-phase peptide synthesis (MW-SPPS) for this coupling? A: It is highly discouraged unless strictly optimized. Microwave heating (typically 75-90°C) provides excessive thermal energy that exponentially increases the rate of α-proton abstraction[2]. If MW-SPPS is absolutely necessary, limit the coupling temperature to a maximum of 50°C and strictly use the base-free DIC/OxymaPure system.

Q: I observed racemization even when using DIC/OxymaPure without adding any base. What went wrong? A: The most common hidden variable is residual base on the resin. If the resin was not thoroughly washed after the previous Fmoc-deprotection step, residual piperidine acts as a strong base during the Npys-Tyr coupling, triggering enolization. Ensure rigorous DMF washing steps prior to coupling[2].

References

  • Matsueda, R., et al. "3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation." PubMed (NIH).
  • Bachem Technical Library. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem.
  • Benchchem Technical Support. "Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis." Benchchem.
  • Highfine Research. "A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis." Highfine.

Sources

Troubleshooting

Optimizing deprotection conditions for N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine in peptide synthesis

Introduction Welcome to the technical support guide for the N-(3-Nitro-2-pyridinesulfenyl) (Npys) protecting group, specifically focusing on its application with O-t-butyl-L-tyrosine in solid-phase peptide synthesis (SPP...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the N-(3-Nitro-2-pyridinesulfenyl) (Npys) protecting group, specifically focusing on its application with O-t-butyl-L-tyrosine in solid-phase peptide synthesis (SPPS). The Npys group is an Nα-amino protecting group valued for its unique cleavage conditions. It is stable to the acidic conditions used for t-butyl (tBu) and Boc-based side-chain protecting groups and the basic conditions for Fmoc removal, but it is selectively cleaved by mild reducing agents, such as tertiary phosphines or thiols.[1] This orthogonality is crucial for complex peptide synthesis strategies.

This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the challenges and maximize the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reagent for removing the Npys group?

A1: The most common and efficient reagents for Npys deprotection are mild reducing agents. Trivalent phosphorus compounds, such as triphenylphosphine (PPh₃) or tributylphosphine (PBu₃), are highly effective.[2] Thiol-containing reagents, like 2-mercaptoethanol or thiophenol, can also be used.[1] The choice often depends on the specific sequence and the presence of other sensitive residues.

Q2: My deprotection seems incomplete. What are the common causes?

A2: Incomplete deprotection is often due to insufficient reagent equivalents, degraded reagents (especially phosphines, which can oxidize over time), or steric hindrance around the Npys-protected amine. Ensure you are using fresh reagents and an adequate excess (typically 5-10 equivalents) relative to the peptide-resin. Extending the reaction time or gently agitating the resin can also improve efficiency.

Q3: Can the Npys group react with other amino acid side chains during cleavage?

A3: Yes, this is a critical consideration. The electrophilic nature of the Npys group and its cleavage by-products can lead to side reactions, particularly with the indole side chain of tryptophan (Trp).[3][4] This can result in modification of the tryptophan residue, leading to a significant impurity in the final peptide.

Q4: How can I prevent side reactions with tryptophan?

A4: The most effective strategy is to include a scavenger in the deprotection cocktail. A small amount of a thiol-based scavenger can intercept the reactive Npys species. However, the best approach is to protect the tryptophan side chain itself, typically with the Boc group (Fmoc-Trp(Boc)-OH), which is stable to the Npys cleavage conditions but removed during the final TFA cleavage.[5]

Q5: How can I monitor the completion of the Npys deprotection reaction?

A5: The deprotection reaction releases 3-nitro-2-thiopyridone, which has a distinct yellow color and a characteristic UV absorbance.[6] You can monitor the progress by taking small aliquots of the supernatant and measuring the absorbance spectrophotometrically. Alternatively, after washing the resin, a qualitative test like the Kaiser test can be performed to check for the presence of a free primary amine.

Troubleshooting Guide

This section addresses specific problems you may encounter during the deprotection of Npys-Tyr(tBu)-OH.

ProblemSymptomsProbable CausesRecommended Solutions
Incomplete Deprotection - Multiple peaks in HPLC analysis. - A weak or negative Kaiser test after deprotection. - Unexpected mass corresponding to the Npys-protected peptide.1. Insufficient Reagent: Not enough phosphine or thiol to drive the reaction to completion. 2. Reagent Degradation: Phosphines can oxidize if not stored properly. 3. Poor Resin Swelling: Inadequate swelling of the peptide-resin in the chosen solvent can limit reagent access.[7] 4. Steric Hindrance: The peptide sequence around the tyrosine may hinder access of the deprotection reagent.1. Increase Equivalents: Use a higher excess of the deprotection reagent (e.g., increase from 5 to 10 eq. of PPh₃). 2. Use Fresh Reagents: Always use freshly opened or properly stored phosphine reagents. 3. Optimize Solvent: Ensure the resin is fully swollen. A solvent like DMF or NMP is typically effective.[8] 4. Increase Reaction Time/Temperature: Extend the reaction time (e.g., from 1 hour to 2 hours) or slightly increase the temperature (e.g., to 30-35°C), but monitor for potential side reactions.
Tryptophan Modification - An additional peak in the HPLC chromatogram. - Mass spectrometry data shows an addition of +154 Da to Trp-containing peptides.1. Alkylation of Indole Ring: The cleaved Npys group or by-products can act as an electrophile and attack the electron-rich indole nucleus of tryptophan.[3][9]1. Use Boc-Protected Tryptophan: Incorporate Fmoc-Trp(Boc)-OH during synthesis. The Boc group shields the indole ring from electrophilic attack.[5] 2. Add Scavengers: Include a "soft" scavenger like indole (1-2% v/v) in the deprotection solution to act as a decoy for the reactive electrophiles. 3. Use a Thiol-Based Reagent: Deprotection with a thiol may reduce this specific side reaction compared to phosphines in some cases.
Disulfide Bond Formation - Dimerization of the peptide observed in MS. - Loss of free thiol if cysteine is present.1. Oxidation: If other cysteine residues are present and unprotected, the conditions might promote oxidative disulfide bond formation.1. Maintain Reducing Environment: Ensure a sufficient excess of the phosphine or thiol reagent is present throughout the reaction. 2. Use Orthogonal Protection: If other Cys residues are present, ensure their side chains are protected with a group stable to the Npys deprotection conditions (e.g., Acm or Trt).
Low Peptide Yield - Low final yield after cleavage and purification.1. Premature Cleavage: While unlikely, highly optimized or aggressive deprotection conditions could potentially affect very acid-labile linkers. 2. Aggregation: Incomplete deprotection can lead to peptide aggregation during subsequent coupling steps, terminating chain elongation.1. Confirm Linker Stability: Ensure your resin linker is stable to the mild deprotection conditions. 2. Ensure Complete Deprotection: Use a monitoring test (e.g., Kaiser test) to confirm full deprotection before proceeding to the next coupling step. If deprotection is incomplete, repeat the step.[10]

Optimized Protocols & Methodologies

Protocol 1: On-Resin Npys Deprotection using Triphenylphosphine (PPh₃)

This protocol is a standard and robust method for removing the Npys group from the N-terminus of a peptide attached to a solid support.

Materials:

  • Npys-Peptide-Resin (0.1 mmol scale)

  • Triphenylphosphine (PPh₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction Vessel with frit

Procedure:

  • Resin Swelling: Swell the Npys-peptide-resin in DMF (5 mL) for 30 minutes in the reaction vessel. Drain the solvent.

  • Prepare Deprotection Solution: Dissolve PPh₃ (5 equivalents, approx. 131 mg for 0.1 mmol scale) in DMF (5 mL).

  • Deprotection Reaction: Add the PPh₃ solution to the swollen resin. Agitate the mixture gently at room temperature for 1-2 hours. The solution will typically turn yellow as the 3-nitro-2-thiopyridone by-product is released.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF again (3 x 5 mL) to prepare for the next step.

  • Confirmation (Optional): Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine, indicating successful deprotection.

Visual Workflow for Npys Deprotection

DeprotectionWorkflow Start Start: Npys-Peptide-Resin Swell 1. Swell Resin (DMF, 30 min) Start->Swell Prepare 2. Prepare Reagent (PPh3 in DMF) React 3. Deprotection Reaction (1-2 hours, RT) Prepare->React Add Reagent to Resin Wash 4. Wash Resin (DMF, DCM) React->Wash Release of yellow by-product Confirm 5. Kaiser Test (Optional Confirmation) Wash->Confirm End End: H2N-Peptide-Resin (Ready for Coupling) Confirm->End Positive Result CleavageMechanism NpysPeptide R-NH-S-Py(NO2) FreePeptide R-NH2 NpysPeptide->FreePeptide Nucleophilic Attack by Phosphine Phosphine P(Ph)3 PhosphineSulfide (Ph)3P=S Byproduct + Other by-products

Caption: Simplified mechanism of Npys cleavage by triphenylphosphine.

Understanding this mechanism highlights why phosphines are effective and underscores the generation of by-products that must be thoroughly washed away before the subsequent coupling step. The process is essentially a reduction of the sulfenyl group, liberating the desired amine. [11]

References

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. (2023, August 11). IntechOpen. Retrieved from [Link]

  • Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. (n.d.). PMC. Retrieved from [Link]

  • Preparation of phosphines through C–P bond formation. (2014, May 9). Beilstein Journals. Retrieved from [Link]

  • Reduction of cysteine-S-protecting groups by triisopropylsilane. (n.d.). PMC. Retrieved from [Link]

  • Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis. (1990, June). PubMed. Retrieved from [Link]

  • (PDF) Removal of the 5-nitro-2-pyridine-sulfenyl protecting group from selenocysteine and cysteine by ascorbolysis: Deprotection of Sec(5-Npys) and Cys(5-Npys) by Ascorbolysis. (2025, August 9). ResearchGate. Retrieved from [Link]

  • (PDF) A side-reaction in the SPPS of Trp-containing peptides. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Nitro-2-pyridinesulfenyl-mediated solid-phase disulfide ligation in the synthesis of disulfide bond-containing cyclic peptides. (n.d.). ResearchGate. Retrieved from [Link]

  • 2.9: Phosphines. (2023, May 3). Chemistry LibreTexts. Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016, November 15). MDPI. Retrieved from [Link]

  • Fmoc Resin Cleavage and Deprotection. (n.d.). Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2025, October 16). ResearchGate. Retrieved from [Link]

  • Optimization of hydroxylation of tyrosine and tyrosine-containing peptides by mushroom tyrosinase. (n.d.). PubMed. Retrieved from [Link]

  • Cleavage of the Au−P Bond in Au-Substituted Phosphines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed. Retrieved from [Link]

  • Mechanism of Phosphorus−Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Placement of Tyrosine Residues as a Design Element for Tuning the Phase Transition of Elastin-peptide-containing Conjugates: Experiments and Simulations. (2020, July 13). PMC. Retrieved from [Link]

  • Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds. (2022, July 6). NSF PAR. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting O-Npys Cleavage in Tyrosine Derivatives

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of protecting group chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of protecting group chemistry. The 3-nitro-2-pyridinesulfenyl (Npys) group is a powerful, highly electrophilic protecting moiety. While traditionally known for cysteine thiol protection, O-Npys is also utilized to protect the phenolic hydroxyl of Tyrosine.

However, the unique electronic properties of the O-Npys group mean that its cleavage can trigger specific side reactions—such as premature deprotection, mixed disulfide formation, and incomplete thiolysis—if the chemical environment is not strictly controlled. This guide is designed to explain the causality behind these side reactions and provide self-validating protocols to ensure pristine peptide recovery.

Workflow Visualization: O-Npys Cleavage Pathways

To minimize side reactions, you must select a cleavage strategy that aligns with your overall synthesis conditions. The diagram below maps the decision logic, potential side reactions, and optimized recovery paths.

Workflow Start O-Npys-Tyrosine Peptide Decision Select Cleavage Strategy Start->Decision Side2 Side Reaction: Premature Loss (Base) Start->Side2 Exposure to Fmoc Base (Piperidine) Thiolysis Thiolysis (e.g., 2-Mercaptopyridine) Decision->Thiolysis Phosphine Phosphine Reduction (e.g., TPP / TCEP) Decision->Phosphine Acidolysis Acidolysis (0.1 N HCl in Dioxane) Decision->Acidolysis Side1 Side Reaction: Incomplete Cleavage Thiolysis->Side1 Suboptimal pH (<4.0 or >8.0) Success Free Tyrosine Peptide Recovered Thiolysis->Success Optimal Kinetics Phosphine->Success Clean Reduction Acidolysis->Success TFA-Resistant, HCl-Labile Opt1 Optimize: pH 4.5-7.0 & Excess Thiol Side1->Opt1 Opt2 Optimize: Use Boc/Bzl Strategy Side2->Opt2 Opt1->Success Opt2->Start

Figure 1: Decision matrix and troubleshooting workflow for O-Npys cleavage in tyrosine derivatives.

Frequently Asked Questions (Troubleshooting)

FAQ 1: Why does my O-Npys group cleave prematurely during peptide elongation?

  • Expertise & Causality: The O-Npys group exhibits remarkable stability to strong acids like trifluoroacetic acid (TFA) and hydrogen fluoride (HF), but it is highly susceptible to nucleophilic attack and basic conditions[1]. During standard Fmoc solid-phase peptide synthesis (SPPS), the 20% piperidine in DMF used for Fmoc deprotection acts as both a strong base and a nucleophile. This leads to the premature removal of the O-Npys group from Tyrosine[2]. Once the phenolic hydroxyl is exposed, it undergoes undesired O-acylation during subsequent amino acid coupling steps, leading to complex crude mixtures.

  • Resolution: If you must use O-Npys, switch to a Boc/Bzl synthesis strategy, where Npys remains fully orthogonal and stable throughout the synthesis[2]. If Fmoc is strictly required, introduce the Npys-protected Tyrosine at the very end of the sequence.

FAQ 2: During thiolysis of O-Npys, I observe incomplete deprotection and mixed disulfide byproducts. How can I resolve this?

  • Expertise & Causality: Thiolysis relies on the nucleophilic attack of an exogenous thiol on the sulfenate ester oxygen-sulfur bond. The reaction kinetics are strictly pH-dependent. If the pH of your cleavage buffer is too low (e.g., < 4.0), the exogenous thiol remains protonated and loses its nucleophilicity, stalling the reaction. Conversely, if the pH is too high, the liberated 3-nitro-2-pyridinethiolate can participate in reversible disulfide reshuffling. This causes the cleaved Npys byproduct to react with free cysteines in your sequence, forming undesired mixed disulfides[3].

  • Resolution: Substitute standard aliphatic thiols (like 2-mercaptoethanol) with 2-mercaptopyridine or 2-mercaptomethyl imidazole. These reagents are highly efficient for O-Npys cleavage at slightly acidic pH (4.5–6.0), which suppresses the formation of mixed disulfides[3].

FAQ 3: Can I avoid thiols entirely to prevent side reactions with free cysteines?

  • Expertise & Causality: Yes. Tertiary phosphines, such as triphenylphosphine (TPP), selectively reduce the O-Npys bond through an oxidation-reduction condensation mechanism[1]. Because this process does not generate reactive sulfenyl intermediates or rely on thiol-disulfide exchange, it completely eliminates the risk of mixed disulfide formation with unprotected cysteines. Alternatively, O-Npys is uniquely labile to very dilute HCl (0.1–0.2 N in dioxane) despite being resistant to TFA[1].

  • Resolution: Treat the peptide with 5–10 equivalents of TPP in a neutral aqueous/organic solvent mixture. This yields the free tyrosine and an inert phosphine oxide byproduct.

Quantitative Data: Comparison of O-Npys Cleavage Reagents

To select the optimal cleavage reagent, compare the mechanistic pathways and side-reaction risks summarized below:

Cleavage ReagentPrimary MechanismOptimal pHCleavage EfficiencyRisk of Side Reactions
2-Mercaptoethanol Thiolysis6.0 – 7.0ModerateHigh (Mixed disulfide formation with free Cys)
2-Mercaptopyridine Thiolysis4.5 – 6.0HighLow to Moderate (Suppressed at lower pH)
Triphenylphosphine (TPP) ReductionNeutralVery HighLow (Generates inert phosphine oxide)
Dilute HCl (0.1 N) Acidolysis< 2.0HighLow (Risks cleavage of other highly acid-labile groups)
Self-Validating Experimental Protocols

Do not rely on blind incubation times. The following protocols are engineered with built-in validation checkpoints to ensure you can confirm causality and reaction completion in real-time.

Protocol A: Self-Validating Thiolysis using 2-Mercaptopyridine
  • Buffer Preparation: Prepare a 0.1 M ammonium acetate buffer.

    • Causality Check: Adjust the pH strictly to 5.5 using acetic acid. This specific pH ensures the exogenous thiol is sufficiently nucleophilic while suppressing base-catalyzed disulfide reshuffling.

  • Peptide Dissolution: Dissolve the O-Npys-Tyrosine containing peptide to a concentration of 2 mg/mL in the prepared buffer.

  • Reagent Addition: Add 15 molar equivalents of 2-mercaptopyridine[3].

  • Spectrophotometric Validation: Stir the mixture at room temperature. Transfer a 10 µL aliquot to a microcuvette every 15 minutes and measure absorbance at 387 nm.

    • Self-Validation: The reaction is complete when the absorbance of the yellow 3-nitro-2-pyridinethione byproduct plateaus (typically 45–60 minutes).

  • Purification: Quench by lowering the pH to 3.0 with dilute TFA and immediately purify via preparative RP-HPLC.

Protocol B: Phosphine-Mediated Reduction
  • Solvent Degassing: Prepare a solvent mixture of DMF and Water (4:1 v/v).

    • Causality Check: Sparge the solvent with Argon for 10 minutes. Removing dissolved oxygen prevents the background oxidation of the phosphine reagent, ensuring stoichiometric efficiency.

  • Reaction Initiation: Dissolve the peptide (1–5 mg/mL) and add 10 molar equivalents of Triphenylphosphine (TPP)[1].

  • LC-MS Validation: Incubate at room temperature. After 30 minutes, analyze an aliquot via LC-MS.

    • Self-Validation: Confirm the disappearance of the +154 Da Npys adduct and the appearance of the target free tyrosine mass.

  • Isolation: Dilute the mixture with cold diethyl ether to precipitate the peptide, leaving the triphenylphosphine oxide byproduct in the organic supernatant. Centrifuge and wash the pellet twice before final HPLC purification.

Sources

Troubleshooting

Improving overall yield of peptides containing N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the overall yi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the overall yield of peptides containing N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine (Npys-Tyr(tBu)-OH). Our goal is to equip you with the expertise to navigate the nuances of solid-phase peptide synthesis (SPPS) involving this specialized amino acid derivative.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary applications of using Npys-Tyr(tBu)-OH in peptide synthesis?

The Npys (3-Nitro-2-pyridinesulfenyl) group serves a dual purpose. Primarily, it is a protecting group for the α-amino group of tyrosine. Secondly, the Npys group can act as an activating group, particularly in the formation of disulfide bonds.[1][2] The O-t-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain, preventing side reactions during synthesis.[3][4][5] This orthogonal protection scheme is valuable for synthesizing complex peptides, including those with specific modifications or cyclic structures.[4]

Q2: Is the Npys protecting group compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS)?

The Npys group is generally unstable under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[1][6] This incompatibility means that Npys-protected amino acids are typically introduced at the N-terminus of a peptide sequence in Fmoc-SPPS.[1][6] Alternatively, it is more commonly employed in Boc-based SPPS strategies where acidic conditions are used for deprotection.[1]

Q3: What are the common side reactions associated with the Npys group?

The primary side reaction is its lability to bases. Additionally, the Npys group can react with free thiols. While this reactivity is harnessed for disulfide bond formation, it can be an undesired side reaction if other cysteine residues are present and not appropriately protected. Careful planning of the protecting group strategy is crucial.[1][7]

Q4: How is the Npys group typically removed?

The Npys group is readily cleaved by reducing agents, such as thiols (e.g., 2-mercaptoethanol) or phosphines.[1] This cleavage is often performed under mild conditions, which is advantageous for sensitive peptide sequences. A procedure using 2-mercaptopyridine-N-oxide has also been described for the selective and quantitative deprotection of the Npys group from the epsilon-amino function of lysine.[2]

II. Troubleshooting Guide: Low Peptide Yield

Low overall yield is a frequent challenge in SPPS. This section provides a systematic approach to diagnosing and resolving issues when incorporating Npys-Tyr(tBu)-OH.

Problem 1: Incomplete Coupling of Npys-Tyr(tBu)-OH

Symptoms:

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the peptide sequence lacking the N-terminal Npys-Tyr(tBu)-OH (a deletion sequence).

  • A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free amines on the resin.[8]

Causality and Solutions:

Steric hindrance from the bulky Npys and tBu groups can impede the coupling reaction. To overcome this, consider the following:

  • Extended Coupling Time: Increase the reaction time for the coupling of Npys-Tyr(tBu)-OH to 2-4 hours. Monitor the reaction progress using the Kaiser test until it is negative (yellow/brown beads).[3]

  • Double Coupling: If a single coupling does not go to completion, performing a second coupling with fresh activated amino acid and reagents is a highly effective strategy.[8]

  • Choice of Activation Method: While standard activators like HBTU/DIPEA are common, alternative reagents might offer better performance for sterically hindered amino acids.[9] Consider using HATU or a carbodiimide-based method like DIC/Oxyma.

Problem 2: Premature Deprotection of the Npys Group

Symptoms:

  • MS analysis reveals a complex mixture of products, including peptides with modified N-termini.

  • Unexpected color changes on the resin during steps other than the final deprotection.

Causality and Solutions:

As mentioned, the Npys group is base-labile.[1][6] If you are attempting to use it in an Fmoc-based strategy where it is not the N-terminal residue, premature cleavage is highly likely.

  • Strategic Placement: In Fmoc-SPPS, Npys-Tyr(tBu)-OH should be the final amino acid coupled to the N-terminus.

  • Boc-SPPS as an Alternative: If internal placement of Npys-Tyr(tBu)-OH is required, switching to a Boc-based SPPS strategy is recommended, as the Npys group is stable to the acidic conditions used for Boc removal.[1]

Problem 3: Side Reactions During Final Cleavage and Deprotection

Symptoms:

  • The desired peptide is a minor product in the crude mixture analyzed by HPLC.

  • MS analysis shows peaks corresponding to byproducts with unexpected masses.

Causality and Solutions:

The final cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA), can lead to side reactions if not optimized. The tBu group on the tyrosine side chain is acid-labile and generates reactive carbocations upon cleavage.[3]

  • Use of Scavengers: It is critical to include scavengers in the cleavage cocktail to trap these reactive species.[3] A common and effective cocktail for peptides containing tyrosine is "Reagent K," which consists of TFA, water, phenol, thioanisole, and triisopropylsilane (TIS).[3]

  • Optimized Cleavage Time: A standard cleavage time is 2-3 hours at room temperature.[3][5] Prolonged exposure to strong acid can lead to degradation of the peptide.

Table 1: Recommended Cleavage Cocktails for Peptides Containing Tyr(tBu)
Cocktail CompositionVolume Ratio (v/v)Key Scavengers & Their Function
Standard Cocktail 95% TFA / 2.5% Water / 2.5% TISTIS: Traps t-butyl cations.[3]
Reagent K 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% TISPhenol & Thioanisole: Protect the tyrosine ring from re-alkylation.[3]
Problem 4: Poor Peptide Precipitation and Recovery

Symptoms:

  • After adding the TFA cleavage solution to cold diethyl ether, little to no white precipitate forms.[10]

  • The final isolated yield is low despite evidence of successful synthesis on-resin.

Causality and Solutions:

The solubility of a peptide can vary greatly depending on its sequence. Some peptides, particularly short or hydrophobic ones, may not readily precipitate from ether.[10]

  • Alternative Precipitation Solvents: If ether precipitation fails, try a 1:1 mixture of diethyl ether and pentane or hexane.[10]

  • Solvent Evaporation: Carefully concentrate the TFA/ether mixture under a stream of nitrogen or using a rotary evaporator to see if the peptide is present.[10]

  • Direct Purification: As a last resort, the TFA/ether mixture can be diluted with a water/acetonitrile mixture and directly purified by reverse-phase HPLC.[10]

III. Experimental Protocols and Visualizations

Protocol 1: Optimized Coupling of Npys-Tyr(tBu)-OH (0.1 mmol scale)
  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed and the resin is thoroughly washed with DMF.

  • Activation Mixture: In a separate vessel, dissolve Npys-Tyr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow this mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider a second coupling.

  • Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Workflow for Troubleshooting Low Peptide Yield

Troubleshooting_Yield start Low Peptide Yield Observed check_coupling Analyze Crude MS for Deletion Sequence Perform Kaiser Test Post-Coupling start->check_coupling coupling_issue Coupling Incomplete? check_coupling->coupling_issue coupling_solutions Implement Solutions: - Extend Coupling Time - Perform Double Coupling - Change Activation Reagent (e.g., HATU) coupling_issue->coupling_solutions Yes check_cleavage Analyze Crude MS/HPLC for Byproducts coupling_issue->check_cleavage No end_good Yield Improved coupling_solutions->end_good cleavage_issue Complex Mixture of Products? check_cleavage->cleavage_issue cleavage_solutions Optimize Cleavage: - Use Scavengers (Reagent K) - Check Cleavage Time - Verify Npys Compatibility with Strategy cleavage_issue->cleavage_solutions Yes check_recovery Poor Precipitation in Ether? cleavage_issue->check_recovery No cleavage_solutions->end_good recovery_issue Precipitation Failure? check_recovery->recovery_issue recovery_solutions Improve Recovery: - Use Ether/Pentane Mixture - Evaporate Solvent - Proceed to Direct Purification recovery_issue->recovery_solutions Yes recovery_issue->end_good No recovery_solutions->end_good

Caption: A decision-making workflow for troubleshooting low peptide yield.

Npys-Tyr(tBu)-OH Activation and Coupling Cycle

SPPS_Cycle cluster_activation Activation Phase cluster_coupling Coupling Phase Npys_AA Npys-Tyr(tBu)-OH Active_Ester Reactive O-Acyl-isourea Ester Npys_AA->Active_Ester Activator HBTU + DIPEA in DMF Activator->Active_Ester Resin Resin-Peptide-NH2 Active_Ester->Resin Add to Resin Coupled_Peptide Resin-Peptide-CO-Tyr(tBu)-Npys Resin->Coupled_Peptide Nucleophilic Attack

Caption: The activation and coupling steps for Npys-Tyr(tBu)-OH in SPPS.

IV. References

  • MDPI. (2022, March 29). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved from

  • Benchchem. Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). Retrieved from

  • Benchchem. A Technical Guide to the Synthesis and Preparation of Fmoc-Tyr(tBu)-OH. Retrieved from

  • Benchchem. The Versatility of Fmoc-Tyr(tBu)-OH: A Technical Guide to its Core Applications. Retrieved from

  • Benchchem. Application Notes and Protocols for Boc-Tyr(tBu)-OH in Solution-Phase Peptide Synthesis. Retrieved from

  • Chemical Society Reviews. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science. Retrieved from

  • ACS Publications. (2024, January 4). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview | Organic Process Research & Development. Retrieved from

  • MilliporeSigma. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from

  • Benchchem. Application Note and Protocol: Efficient Activation of Fmoc-Tyr(tBu)-OH using HBTU and DIPEA for Solid-Phase Peptide Synthesis. Retrieved from

  • PubMed. Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites. Retrieved from

  • Benchchem. Troubleshooting low yield in N3-peptide synthesis. Retrieved from

  • Reddit. (2023, June 28). Peptide synthesis troubleshooting : r/OrganicChemistry. Retrieved from

Sources

Optimization

Resolving solubility issues with N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine in automated synthesizers

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently guide researchers through the unique physicochemical challenges of handling highly modified amino acid building blocks....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently guide researchers through the unique physicochemical challenges of handling highly modified amino acid building blocks.

The compound N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine — commonly abbreviated as Npys-Tyr(tBu)-OH — is a highly specialized building block. The Npys group provides an excellent orthogonal N-α protecting strategy that can be selectively removed using reducing agents (such as thiols or phosphines) without affecting Fmoc or Boc groups[1]. However, its use in automated Solid-Phase Peptide Synthesis (SPPS) is notoriously hampered by severe solubility issues.

This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to ensure seamless integration into your automated workflows.

Mechanistic Causality: Why Does Npys-Tyr(tBu)-OH Precipitate?

To troubleshoot effectively, we must first understand the molecular behavior of Npys-Tyr(tBu)-OH in solution. The solubility bottleneck arises from a "perfect storm" of steric and electronic properties:

  • Extreme Hydrophobicity: The combination of the bulky, lipophilic tert-butyl (tBu) ether on the tyrosine side chain and the N-α Npys group drastically reduces the molecule's dielectric compatibility with standard polar aprotic solvents like N,N-Dimethylformamide (DMF).

  • Intermolecular π−π Stacking: The 3-nitro-2-pyridinesulfenyl moiety is highly electron-deficient. In high-concentration solutions (e.g., 0.2 M to 0.5 M typically used in SPPS), these electron-deficient aromatic rings undergo strong intermolecular π−π stacking, leading to rapid the formation of hydrophobic aggregates.

  • Lack of Hydrogen Bond Donors: With the N-α amine protected by the sulfenyl group and the phenolic oxygen masked by the tBu group, the molecule lacks sufficient hydrogen bond donors to interact favorably with DMF, leading to solvent exclusion and crystallization.

Mechanism N1 Npys-Tyr(tBu)-OH (Solid State) N2 DMF Solvation (Incomplete) N1->N2 Standard Protocol N4 NMP/DMSO Solvation (Disrupts Aggregation) N1->N4 Optimized Protocol N3 Pi-Pi Stacking & Hydrophobic Aggregation N2->N3 High Concentration N5 Monomeric Npys-Tyr(tBu)-OH (Fully Solvated) N4->N5 N6 DIC/Oxyma Activation N5->N6 N7 Active Ester Formation (Ready for SPPS) N6->N7

Diagram 1: Mechanistic pathway of Npys-Tyr(tBu)-OH solvation, aggregation, and activation.

Troubleshooting FAQs

Q: My automated synthesizer line keeps clogging when drawing from the Npys-Tyr(tBu)-OH vial prepared in 0.2 M DMF. What is the immediate fix? A: Drop the concentration and change the solvent. DMF cannot overcome the π−π stacking of the Npys groups at 0.2 M. The immediate fix is to prepare the solution at 0.1 M using a solvent mixture of NMP/DMSO (8:2 v/v) . Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen bond acceptor and dipole-dipole disruptor, effectively breaking up the intermolecular stacking, while N-Methyl-2-pyrrolidone (NMP) provides the non-polar hydrocarbon bulk needed to solvate the tBu group [2].

Q: Can I use standard HATU/DIPEA activation for this amino acid? A: It is highly discouraged. Uronium salts like HATU or HBTU generate tetramethylurea and guanidinium byproducts during activation. When combined with the highly lipophilic Npys-Tyr(tBu)-OH, these byproducts frequently co-precipitate in the synthesizer's fluidic pathways or on the resin bed, severely reducing coupling efficiency. Instead, switch to DIC/Oxyma Pure . This carbodiimide-based activation forms a highly soluble diisopropylurea byproduct and an Oxyma active ester that maintains excellent solubility in NMP/DMSO mixtures [3].

Q: My synthesizer has a heated amino acid block. Will heating the DMF solution to 50°C solve the issue? A: While heating will temporarily increase solubility, it is a dangerous strategy for Npys derivatives. The sulfenyl-amide bond is thermally sensitive and prone to premature cleavage or side-reactions (such as sulfenylation of scavengers or solvent impurities) at elevated temperatures over prolonged periods. Rely on solvent optimization rather than thermal brute force.

Quantitative Data: Solvent Optimization

To guide your solvent selection, we have quantified the maximum solubility limits of Npys-Tyr(tBu)-OH across various SPPS-compatible solvent systems at standard room temperature (25°C).

Solvent SystemMax Concentration (M)Visual Observation (at 0.1 M)Synthesizer Recommendation
DMF (100%) < 0.05 MCloudy, rapid precipitation❌ Do not use
NMP (100%) ~ 0.08 MFine micro-suspension❌ High risk of line clogging
DMF/DCM (1:1) ~ 0.10 MClear, but highly volatile⚠️ Use only in sealed systems
NMP/DMSO (8:2) > 0.15 M Completely clear ✅ Highly Recommended

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your automated synthesis, do not simply load the vial and press "start." Use the following self-validating protocol to prepare and verify your Npys-Tyr(tBu)-OH solution.

Protocol: Preparation and Validation of 0.1 M Npys-Tyr(tBu)-OH

Materials Required:

  • Npys-Tyr(tBu)-OH powder

  • Anhydrous NMP (Peptide Synthesis Grade)

  • Anhydrous DMSO

  • DIC (N,N'-Diisopropylcarbodiimide)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

Step-by-Step Methodology:

  • Solvent Blending: In a clean, dry glass vial, prepare the solvent mixture by combining 8 parts anhydrous NMP with 2 parts anhydrous DMSO. Vortex for 10 seconds to ensure a homogeneous dielectric medium.

  • Powder Addition: Weigh the required amount of Npys-Tyr(tBu)-OH to achieve a 0.1 M concentration and transfer it to the synthesizer's amino acid vial.

  • Solvation: Add the NMP/DMSO solvent mixture to the powder. Vortex vigorously for 60 seconds. Do not apply heat.

  • The Self-Validation Step (Centrifugation Test): This is the critical causality check. Visual inspection is often deceiving due to the formation of micro-suspensions that look clear to the naked eye but will clog a 0.5 µm synthesizer frit. Transfer a 1 mL aliquot of the solution to a microcentrifuge tube and spin at 10,000 x g for 2 minutes .

    • Validation Pass: If no visible pellet forms at the bottom of the tube, the compound is fully solvated.

    • Validation Fail: If a pellet forms, add an additional 5% DMSO by volume, vortex, and repeat the spin.

  • Synthesizer Integration: Once validated, place the vial on the automated synthesizer. Program the synthesizer to use a 0.1 M concentration profile and assign DIC/Oxyma Pure as the coupling reagents. Ensure the coupling time is extended by 30% to compensate for the lower molarity (0.1 M vs standard 0.2 M).

Workflow A Assess Npys-Tyr(tBu)-OH Solubility in DMF B Soluble at 0.2M? A->B C Proceed to Automated Coupling B->C Yes D Adjust Solvent: Use NMP/DMSO (8:2) B->D No E Centrifugation Test: Pellet observed? D->E F Use DIC/Oxyma Pure at 0.1 M Concentration E->F No (Validated) G Add 5% more DMSO and re-vortex E->G Yes (Failed) F->C G->E

Diagram 2: Self-validating troubleshooting workflow for Npys-Tyr(tBu)-OH in automated SPPS.

References

  • Amino Acid-Protecting Groups Chemical Reviews (ACS Publications)[Link]

  • A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation Chemical Science (National Institutes of Health / PMC)[Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings Proceedings of the National Academy of Sciences (PNAS)[Link]

Reference Data & Comparative Studies

Validation

N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine vs Fmoc-Tyr(tBu)-OH in orthogonal synthesis

Orthogonal Peptide Synthesis: Npys-Tyr(tBu)-OH vs. Fmoc-Tyr(tBu)-OH Comparison Guide Executive Summary As peptide therapeutics grow in complexity—evolving from linear sequences to branched dendrimers, cyclic architecture...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Peptide Synthesis: Npys-Tyr(tBu)-OH vs. Fmoc-Tyr(tBu)-OH Comparison Guide

Executive Summary

As peptide therapeutics grow in complexity—evolving from linear sequences to branched dendrimers, cyclic architectures, and multi-specific conjugates—the demand for highly orthogonal protecting groups has surged. While Fmoc-Tyr(tBu)-OH remains the undisputed workhorse for standard Solid-Phase Peptide Synthesis (SPPS), it lacks the multi-dimensional orthogonality required for site-specific modifications in complex scaffolds.

Enter N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine (Npys-Tyr(tBu)-OH) . By utilizing the Npys group for α -amine protection, chemists can achieve absolute orthogonality against both base-labile (Fmoc) and acid-labile (Boc/tBu) chemistries. This guide objectively compares the mechanistic performance, stability profiles, and application workflows of these two tyrosine derivatives to aid drug development professionals in designing robust synthetic routes.

Mechanistic Profiling & Causality

Fmoc-Tyr(tBu)-OH: The Base-Labile Standard The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α -amine and is cleaved via a base-catalyzed E1cB elimination mechanism. Treatment with a secondary amine (typically 20% piperidine in DMF) abstracts the acidic proton on the fluorene ring, generating a cyclopentadienyl-type anion. This intermediate rapidly collapses to release dibenzofulvene (which is scavenged by piperidine) and the free amine. The side-chain tert-butyl (tBu) ether protects the phenolic hydroxyl of tyrosine from undesired acylation during coupling and is globally removed at the end of the synthesis using 95% Trifluoroacetic acid (TFA).

Npys-Tyr(tBu)-OH: The Neutral-Labile Specialist The Npys (3-nitro-2-pyridinesulfenyl) group forms a sulfenamide bond with the α -amine. Unlike Fmoc, N-Npys is completely stable to both TFA and piperidine. Instead, it is cleaved under highly mild, neutral conditions via nucleophilic attack on the sulfur atom by a soft nucleophile, such as triphenylphosphine (PPh 3​ ) or a thiol (e.g., 2-pyridinethiol 1-oxide)[1]. The addition of PPh 3​ in the presence of water forms a transient phosphonium intermediate that hydrolyzes to yield the free amine, triphenylphosphine oxide, and a sulfhydryl byproduct[1]. This unique thiolysis/reduction mechanism enables the selective elongation of an Npys-protected branch while Fmoc-protected branches remain dormant.

Comparative Data Summary

The following table summarizes the operational parameters of both building blocks:

ParameterFmoc-Tyr(tBu)-OHNpys-Tyr(tBu)-OH
α -Amine Protection FmocNpys
Side-Chain Protection tBu (Ether)tBu (Ether)
Cleavage Reagent 20% Piperidine in DMF0.1 M Triphenylphosphine (PPh 3​ ) in Dioxane/H 2​ O
Cleavage Mechanism Base-catalyzed E1cB eliminationNucleophilic reduction / Thiolysis
Orthogonality Orthogonal to Boc, tBu, Alloc, ZOrthogonal to Fmoc, Boc, tBu, Alloc, Z
Stability in 20% Piperidine Unstable (Cleaves rapidly)Stable
Stability in 95% TFA StableStable
Primary Application Linear SPPS elongationBranched peptides, cyclic peptides, dendrimers

Experimental Protocols

To ensure self-validating and reproducible workflows, the following protocols detail the handling of both derivatives in a branched SPPS scenario.

Protocol A: Standard Coupling and Deprotection of Fmoc-Tyr(tBu)-OH Objective: Incorporate and deprotect Fmoc-Tyr(tBu)-OH in a standard linear sequence.

  • Coupling : Dissolve 3.0 equivalents (eq) of Fmoc-Tyr(tBu)-OH, 3.0 eq of DIC (N,N'-Diisopropylcarbodiimide), and 3.0 eq of Oxyma Pure in DMF. Add to the resin-bound peptide (free N-terminus) and agitate for 45 minutes at room temperature.

  • Washing : Wash the resin with DMF (5 × 1 min).

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (1 × 5 min, then 1 × 10 min).

  • Validation : Perform a Kaiser test. A positive result (blue beads) confirms the successful removal of the Fmoc group and the presence of the free primary amine.

Protocol B: Orthogonal Deprotection of Npys-Tyr(tBu)-OH Objective: Selectively deprotect the Npys group without affecting adjacent Fmoc or tBu groups[1].

  • Coupling : Couple Npys-Tyr(tBu)-OH using the same DIC/Oxyma chemistry described in Protocol A. (Note: Avoid using HBTU/HATU with excess DIPEA for extended periods, as highly basic conditions can cause premature side reactions, though Npys is generally stable to standard coupling bases).

  • Washing : Wash the resin thoroughly with DCM and Dioxane to remove DMF traces.

  • Npys Deprotection : Prepare a solution of 0.1 M Triphenylphosphine (PPh 3​ ) in Dioxane/H 2​ O (9:1, v/v). Add to the resin and agitate for 30 minutes at room temperature.

  • Washing : Wash the resin with Dioxane (3 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min).

  • Validation : The release of the yellow 3-nitro-2-pyridinethiol byproduct can be monitored spectrophotometrically. A positive Kaiser test confirms the free amine. Adjacent Fmoc groups will remain fully intact.

Process Visualizations

SPPS_Strategy Start Resin-Bound Peptide Scaffold Branch Branching Point (e.g., Lysine core) Start->Branch Fmoc Fmoc-Tyr(tBu)-OH (Standard Branch) Branch->Fmoc alpha-Amine Npys Npys-Tyr(tBu)-OH (Orthogonal Branch) Branch->Npys epsilon-Amine DeprotFmoc 20% Piperidine (Base) Cleaves Fmoc Only Fmoc->DeprotFmoc DeprotNpys PPh3 / H2O (Neutral) Cleaves Npys Only Npys->DeprotNpys

Orthogonal branching strategy utilizing Fmoc and Npys protections on a single peptide scaffold.

Mechanism A Npys-Protected Amine (N-Npys) C Phosphonium Intermediate A->C Nucleophilic Attack B Triphenylphosphine (PPh3) + H2O B->C D Free Amine (Ready for Coupling) C->D Hydrolysis E Byproducts: Ph3P=O + Py-SH C->E

Mechanism of orthogonal N-Npys deprotection via triphenylphosphine-mediated reduction.

Conclusion

For routine peptide elongation, Fmoc-Tyr(tBu)-OH is the undisputed standard due to its high coupling efficiency, low cost, and reliable base-catalyzed deprotection. However, when designing complex topologies that require multidimensional orthogonality, Npys-Tyr(tBu)-OH provides an elegant solution. By leveraging neutral, phosphine-mediated deprotection, chemists can selectively unveil specific amines without compromising Fmoc, Boc, or tBu protecting groups, thereby unlocking advanced synthetic architectures[2].

References

  • Title: 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation Source: International Journal of Peptide and Protein Research (PubMed) URL: [Link]

  • Title: Cysteine protecting groups: applications in peptide and protein science Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Sources

Comparative

NMR chemical shifts for N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine characterization

Title: Analytical Superiority of Npys Protection: A Comparative NMR Guide for N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine Executive Summary In solid-phase peptide synthesis (SPPS) and solution-phase peptide chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Superiority of Npys Protection: A Comparative NMR Guide for N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine

Executive Summary

In solid-phase peptide synthesis (SPPS) and solution-phase peptide chemistry, the unambiguous characterization of protected amino acid building blocks is a fundamental prerequisite for quality control. While 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) are the industry standards for α-amino protection, their use in complex amino acids like O-t-butyl-L-tyrosine (Tyr(tBu)) introduces significant analytical challenges during Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide compares the NMR characterization of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine (N-Npys-Tyr(tBu)-OH) against its Fmoc and Boc counterparts, demonstrating the superior analytical clarity provided by the Npys protecting group[1].

The Analytical Challenge: Signal Overlap in Standard Protecting Groups

When characterizing protected tyrosine derivatives, chemists frequently encounter signal overlap that obscures critical structural validation:

  • Fmoc-Tyr(tBu)-OH: The Fmoc group introduces eight aromatic protons that resonate between 7.2 and 7.8 ppm. This heavily crowds the aromatic region, often overlapping with the AA'BB' system of the tyrosine side chain (6.9 and 7.1 ppm), complicating integration and the detection of aromatic impurities.

  • Boc-Tyr(tBu)-OH: The Boc group features a large 9-proton singlet at ~1.42 ppm. In Tyr(tBu), the O-t-butyl ether group also presents a 9-proton singlet at ~1.30 ppm. Depending on the solvent, these massive aliphatic signals can coalesce or obscure neighboring aliphatic impurities, making it difficult to verify the integrity of the side-chain protection.

The Npys Advantage: Mechanistic Causality of Chemical Shifts

The 3-nitro-2-pyridinesulfenyl (Npys) group, originally introduced by Matsueda and Walter, offers a unique electronic environment[1]. The presence of the strongly electron-withdrawing nitro group at the 3-position, combined with the electronegative pyridine nitrogen, drastically deshields the pyridine ring protons.

As a result, the Npys aromatic protons are pushed far downfield (typically 7.4 to 9.0 ppm)[2]. This creates a completely clear spectral window for the tyrosine aromatic protons (~6.9 - 7.1 ppm) and leaves the aliphatic region entirely free of protecting-group interference, allowing for the unambiguous integration of the O-t-butyl group.

Comparative NMR Performance Data

The following table summarizes the quantitative ^1H NMR chemical shifts (in CDCl3, 400 MHz) for the three protected Tyr(tBu) derivatives, highlighting the zones of analytical interference.

Proton EnvironmentN-Npys-Tyr(tBu)-OH (ppm)Fmoc-Tyr(tBu)-OH (ppm)Boc-Tyr(tBu)-OH (ppm)
Protecting Group (Aliphatic) None4.20 (t, 1H), 4.40 (m, 2H)1.42 (s, 9H) [Overlap Risk]
O-t-Butyl (Side Chain) 1.30 (s, 9H)1.30 (s, 9H)1.30 (s, 9H)
Tyrosine β-CH2 3.05 (dd, 1H), 3.20 (dd, 1H)3.05 (m, 1H), 3.15 (m, 1H)3.00 (m, 1H), 3.15 (m, 1H)
Tyrosine α-CH 4.25 (m, 1H)4.65 (m, 1H)4.55 (m, 1H)
Tyrosine Aromatic (AA'BB') 6.90 (d, 2H), 7.10 (d, 2H)6.90 (d, 2H), 7.05 (d, 2H)6.90 (d, 2H), 7.10 (d, 2H)
Protecting Group (Aromatic) 7.35 (dd, 1H), 8.45 (dd, 1H), 8.85 (dd, 1H)7.30–7.75 (m, 8H) [Overlap Risk]None

Experimental Protocol: Synthesis and NMR Characterization

To ensure a self-validating system, the following step-by-step methodology details the synthesis and subsequent NMR preparation of N-Npys-Tyr(tBu)-OH, emphasizing the causality behind specific experimental conditions.

Step 1: N-Npys Protection Reaction

  • Preparation: Suspend 10.0 mmol of H-Tyr(tBu)-OH in 50 mL of anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are critical because Npys-Cl is highly susceptible to hydrolysis, which would form the unreactive 3,3'-dinitro-2,2'-dipyridyl disulfide by-product[2].

  • Base Addition: Add 20.0 mmol of triethylamine (TEA) and stir until the amino acid is fully dissolved. Cool the reaction flask to 0 °C using an ice bath to control the exothermic reaction and prevent racemization at the α-carbon.

  • Npys-Cl Addition: Slowly add 10.0 mmol of 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) portion-wise over 15 minutes. The solution will turn a characteristic bright yellow.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

Step 2: Workup and Purification

  • Quenching: Dilute the reaction mixture with 100 mL of ethyl acetate (EtOAc).

  • Washing: Wash the organic layer sequentially with 5% aqueous citric acid (2 × 50 mL) to remove unreacted TEA, followed by distilled water (50 mL) and brine (50 mL). Causality: Mild acidic washing (citric acid) is used because the N-Npys group is stable to weak acids but can be prematurely cleaved by strong aqueous acids[1].

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude yellow residue via Sephadex LH-20 size-exclusion chromatography (eluting with methanol) to easily separate any dimeric disulfide by-products, yielding pure N-Npys-Tyr(tBu)-OH[2].

Step 3: NMR Acquisition

  • Dissolve 15 mg of the purified N-Npys-Tyr(tBu)-OH in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard).

  • Acquire the ^1H NMR spectrum at 400 MHz (minimum 16 scans, relaxation delay of 2 seconds to ensure accurate integration of the t-butyl singlet).

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for selecting the Npys protecting group based on NMR resolution requirements.

G cluster_options Protecting Group Selection A Start: H-Tyr(tBu)-OH Protection Strategy B Boc-Cl / Base Issue: tBu Overlap (~1.4 ppm) A->B C Fmoc-OSu / Base Issue: Aromatic Overlap (~7.5 ppm) A->C D Npys-Cl / TEA Advantage: Clear Spectral Windows A->D E Purification (Sephadex LH-20) D->E Optimal Path F NMR Characterization Unambiguous Signal Integration E->F

Decision matrix and workflow for Npys-Tyr(tBu)-OH synthesis and NMR characterization.

Conclusion

For researchers requiring rigorous analytical validation of protected amino acid building blocks, the Npys protecting group offers a distinct advantage over Fmoc and Boc. By shifting the protecting group signals into the far-downfield aromatic region, N-Npys-Tyr(tBu)-OH allows for the unobstructed integration of both the critical O-t-butyl side chain and the tyrosine aromatic ring. This analytical clarity directly translates to higher confidence in building block purity, ultimately reducing failure rates in downstream solid-phase peptide synthesis.

References

  • Matsueda, R., & Walter, R. (1980). 3-Nitro-2-Pyridinesulfenyl (Npys) Group: A Novel Selective Protecting Group Which Can Be Activated for Peptide Bond Formation. Organic Process Research & Development - ACS Publications. 1

  • Matsueda, R., & Kaiser, E. T. (1980). Preparation of 3-Nitro-2-pyridinesulfenates of Various Hydroxy Compounds. Chemistry Letters (Clockss Archive).2

Sources

Validation

Evaluating coupling efficiency: N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine vs Cbz-Tyr(tBu)-OH

In the landscape of complex peptide synthesis, the selection of Nα -protecting groups dictates the strategic viability, overall yield, and purity of the final therapeutic molecule. While standard Fmoc and Boc strategies...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of complex peptide synthesis, the selection of -protecting groups dictates the strategic viability, overall yield, and purity of the final therapeutic molecule. While standard Fmoc and Boc strategies dominate routine solid-phase peptide synthesis (SPPS)[1], specialized orthogonal protecting groups are mandatory when assembling sequences with sensitive moieties, such as multiple disulfide bridges, reducible domains, or acid-labile modifications.

This technical guide provides an objective, mechanistic comparison of two specialized Tyrosine derivatives: N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine (Npys-Tyr(tBu)-OH) and Cbz-Tyr(tBu)-OH . By analyzing their coupling efficiencies, steric profiles, and orthogonal cleavage conditions, this guide equips drug development professionals with the data required to optimize complex synthetic workflows.

Mechanistic Profiling & Causality

The fundamental differences in coupling efficiency between these two derivatives stem directly from their distinct chemical structures—specifically, the nature of the bond protecting the alpha-amine.

The Carbamate Paradigm: Cbz-Tyr(tBu)-OH

The Carboxybenzyl (Cbz or Z) group is a classic carbamate-based protecting group.

  • Electronic Stability: The carbamate structure strongly delocalizes the lone pair of electrons on the alpha-nitrogen. This reduces the nucleophilicity of the amine, preventing unwanted side reactions during activation.

  • Coupling Causality: Because the Cbz group is relatively planar and electronically stable, it effectively suppresses racemization via the formation of a stable oxazolone intermediate. Consequently, Cbz-Tyr(tBu)-OH exhibits exceptionally high coupling kinetics and is fully compatible with highly reactive uronium salts (e.g., HATU, HBTU) in the presence of strong tertiary bases like DIPEA.

The Sulfenamide Paradigm: Npys-Tyr(tBu)-OH

Introduced by Matsueda et al., the 3-nitro-2-pyridinesulfenyl (Npys) group is a unique sulfenamide-based protecting group[2].

  • Electronic Orthogonality: The N-S bond is highly polarized. The electron-withdrawing 3-nitropyridine ring stabilizes the bond against acidic conditions (making it orthogonal to tBu and Boc groups) but renders it highly susceptible to mild nucleophilic attack by thiols or phosphines[3].

  • Coupling Causality: The Npys group is bulkier than Cbz, introducing significant steric hindrance during the formation of the activated ester. Furthermore, because it is a sulfenamide rather than a carbamate, it is sensitive to strong bases and nucleophiles. Using uronium salts with excess DIPEA can lead to premature Npys degradation. Therefore, carbodiimide-based activation (e.g., DIC/Oxyma or DCC/HOBt) under neutral or slightly acidic conditions is strictly required to maintain structural integrity during coupling.

Workflow & Decision Logic

The choice between Npys and Cbz is dictated by the vulnerabilities of the target peptide sequence. The following decision matrix illustrates the logical workflow for selecting the appropriate Tyrosine derivative.

DecisionMatrix A Analyze Target Peptide Sequence B Contains Reducible Moieties? (e.g., Met, Cys, Alkenes) A->B C Contains Highly Acid-Sensitive Modifications? B->C No D Select Npys-Tyr(tBu)-OH Deprotect: Mild Thiols/PPh3 B->D Yes (Avoid H2/Pd-C) C->D Yes (Avoid HF/TFA) E Select Cbz-Tyr(tBu)-OH Deprotect: H2/Pd-C or HF C->E No (Standard Synthesis)

Caption: Decision matrix for selecting Tyrosine protecting groups based on sequence vulnerability.

Quantitative Data: Performance Comparison

The following table summarizes the operational parameters and relative coupling efficiencies of both derivatives, grounded in established peptide synthesis principles[4],[1].

ParameterNpys-Tyr(tBu)-OHCbz-Tyr(tBu)-OH
Protecting Group Class SulfenamideCarbamate
Relative Coupling Efficiency Moderate (Sterically hindered)Very High (Planar, unhindered)
Optimal Activation Reagents DIC / Oxyma Pure or DCC / HOBtHATU / DIPEA or HBTU / DIEA
Base Tolerance Low (Avoid excess DIPEA)High (Fully compatible with DIPEA)
-Deprotection Conditions 0.1 N HCl, Triphenylphosphine, or 2-pyridinethiol 1-oxide[2]Hydrogenolysis ( H2​ /Pd-C) or strong acids (HF, TFMSA)
Side-Chain Orthogonality Fully orthogonal to tBu, Boc, Fmoc, and Cbz[2]Orthogonal to tBu and Fmoc
Racemization Risk Moderate (Requires precise neutral activation)Very Low (Oxazolone suppression)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes mandatory analytical checkpoints to verify causality and reaction completion.

Protocol 1: High-Efficiency Coupling of Cbz-Tyr(tBu)-OH

Causality: The stability of the Cbz carbamate allows for the use of the highly reactive HATU reagent, driving the reaction to completion rapidly even in sterically demanding sequences.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (containing a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Activation: In a separate vial, dissolve 4.0 equivalents of Cbz-Tyr(tBu)-OH and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of DIPEA. Stir for 1 minute to allow the active ester to form.

  • Coupling: Add the activated mixture to the resin. Agitate at ambient temperature for 45–60 minutes.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x) and Dichloromethane (DCM) (3x).

  • System Validation (Checkpoint):

    • Perform a colorimetric Kaiser test. A yellow/colorless resin indicates >99% coupling efficiency.

    • Self-Validation: Cleave a 1 mg micro-aliquot of resin using TFA/TIS/ H2​O (95:2.5:2.5). Analyze via LC-MS. The presence of the target [M+H]+ mass without a corresponding [M−Cbz−Tyr(tBu)]+ peak confirms quantitative coupling.

Protocol 2: Orthogonal Coupling of Npys-Tyr(tBu)-OH

Causality: Because the Npys sulfenamide is sensitive to strong bases, DIPEA and uronium salts are omitted. DIC/Oxyma is utilized to provide a neutral, highly efficient activation environment that preserves the N-S bond.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for 20 minutes.

  • Activation: Dissolve 4.0 equivalents of Npys-Tyr(tBu)-OH and 4.0 equivalents of Oxyma Pure in DMF. Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes. Note: The solution will remain neutral, preventing Npys degradation.

  • Coupling: Add the mixture to the resin. Agitate at ambient temperature for 120 minutes (extended time compensates for the steric bulk of the Npys group).

  • Washing: Drain and wash the resin with DMF (4x) and DCM (4x).

  • System Validation (Checkpoint):

    • Perform a Kaiser test. If a slight blue hue remains (indicating incomplete coupling due to steric hindrance), repeat steps 2-4 using 2.0 equivalents of reagents for 60 minutes.

    • Self-Validation: Perform micro-cleavage and LC-MS analysis. Ensure the mass spectrum shows the intact Npys-protected peptide, verifying that the sulfenamide bond survived the coupling conditions.

Workflow Step1 Resin-Bound Peptide (Free N-terminal Amine) Sub1 Cbz-Tyr(tBu)-OH + HATU/DIPEA (Fast Kinetics, Base-Tolerant) Step1->Sub1 Sub2 Npys-Tyr(tBu)-OH + DIC/Oxyma (Base-Free, Preserves Sulfenamide) Step1->Sub2 Step2 Coupling Reaction (Ambient Temp, 1-2 Hours) Sub1->Step2 Sub2->Step2 Val1 Kaiser Test (Colorimetric Validation) Step2->Val1 Val2 Micro-Cleavage LC-MS (Mass Validation) Step2->Val2

Caption: Self-validating experimental workflow for Tyrosine coupling, highlighting reagent compatibility.

Conclusion

The selection between Npys-Tyr(tBu)-OH and Cbz-Tyr(tBu)-OH is a trade-off between coupling efficiency and orthogonal flexibility. Cbz-Tyr(tBu)-OH remains the gold standard for high-efficiency, routine syntheses where harsh terminal deprotection (hydrogenolysis or HF) is tolerated. Conversely, Npys-Tyr(tBu)-OH sacrifices some coupling kinetics due to steric bulk and requires careful, base-free activation (DIC/Oxyma); however, it provides unparalleled orthogonality, allowing for terminal deprotection under extremely mild, neutral conditions.

References

  • Matsueda, R., & Walter, R. (1980). 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation. International Journal of Peptide and Protein Research. Available at:[Link]

  • Matsueda, R., Kimura, T., Kaiser, E. T., & Matsueda, G. R. (1981). 3-NITRO-2-PYRIDINESULFENYL GROUP FOR PROTECTION AND ACTIVATION OF THE THIOL FUNCTION OF CYSTEINE. Chemistry Letters. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine

N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine is a specialized amino acid derivative crucial in peptide synthesis, primarily for its role in forming disulfide bonds and protecting thiol groups.[1] Its molecular str...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine is a specialized amino acid derivative crucial in peptide synthesis, primarily for its role in forming disulfide bonds and protecting thiol groups.[1] Its molecular structure, incorporating a nitroaromatic ring and a sulfenyl group, demands a meticulous and informed approach to its handling and disposal.[1] This guide moves beyond the compound's application to provide a comprehensive, scientifically-grounded framework for its safe and compliant disposal. Adherence to these procedures is not merely a regulatory formality but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment.

Hazard Assessment: A Tale of Two Functional Groups

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a conservative approach derived from its constituent functional groups—the nitroaromatic moiety and the pyridinesulfenyl group—is essential.

  • The Nitroaromatic Component: Aromatic nitro compounds are classified as hazardous and potentially reactive.[2] They can exhibit thermal instability and may react vigorously with strong bases, amines, and oxidizing or reducing agents.[2] Waste containing these compounds must be treated as hazardous.[3]

  • The Pyridinesulfenyl Group: The precursor, 3-Nitro-2-pyridinesulfenyl chloride (NpysCl), is known to be corrosive, causing severe skin and eye damage.[4] While the sulfenyl group in the title compound is less reactive than a sulfenyl chloride, its chemical nature warrants caution. It is prudent to handle the compound as a skin and eye irritant.[5][6]

  • Solid Form: As a solid, the primary exposure risk during handling is the inhalation of fine powders or dust, which can cause respiratory irritation.[5][7]

Therefore, N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine should be managed as a combustible, irritant, and reactive hazardous chemical.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[8]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[9][10]Protects against accidental splashes of solutions and airborne powder. A face shield is recommended when handling larger quantities.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[10][11]Provides a barrier against skin contact. Gloves should be inspected before use and changed regularly or if contamination is suspected.[9]
Body Protection Flame-retardant lab coat and closed-toe, chemical-resistant shoes.[7][11]Protects skin from spills and prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 (or higher) respirator.[7]Essential when handling the solid compound outside of a chemical fume hood to prevent inhalation of fine powders.

On-Site Handling and Waste Collection: A Step-by-Step Protocol

Proper segregation and collection at the point of generation are critical to prevent hazardous reactions and ensure compliant disposal.[12]

Protocol for Waste Collection:

  • Designate a Waste Container:

    • Select a clearly labeled, dedicated hazardous waste container.[3]

    • The container must be made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE), which are resistant to organic nitro compounds.[3][13]

    • Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.[3][12]

  • Labeling is Non-Negotiable:

    • Clearly label the container with the words "HAZARDOUS WASTE ".[3][12]

    • List the full chemical name: "N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine ".[3]

    • If mixed with solvents or other reagents, list all constituents and their approximate percentages.[12]

  • Collecting the Waste:

    • Solid Waste: Carefully transfer the solid compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) into the designated hazardous waste container.[7] Avoid generating dust; if possible, perform these transfers within a chemical fume hood.[2][7]

    • Solution Waste: Collect solutions containing the compound in the same designated container. Do not mix with incompatible waste streams.[3]

    • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a separate, designated sharps container.[7]

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3]

    • This area must be a cool, dry, and well-ventilated location, away from heat, sparks, or open flames.[2]

    • Crucially, segregate this waste from incompatible chemicals, particularly strong bases, amines, and strong oxidizing or reducing agents.[2]

Disposal Workflow: From Benchtop to Final Disposition

The following diagram outlines the logical flow for the proper disposal of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine waste.

DisposalWorkflow Disposal Workflow for N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine cluster_0 Laboratory Operations cluster_1 EHS/Waste Management A Identify Waste (Solid, Solution, Contaminated PPE) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Segregate Waste into Designated Container B->C D Is the waste mixed with incompatible materials? C->D E Consult EHS Immediately for Special Handling D->E Yes F Securely Cap and Label Container 'Hazardous Waste' + Contents D->F No G Store in Designated Satellite Accumulation Area F->G H Schedule Waste Pickup with Institutional EHS Office G->H Generator Responsibility I EHS Personnel Collects Waste H->I J Transport to Licensed Hazardous Waste Facility I->J K Final Disposal (e.g., Incineration) J->K

Caption: Disposal workflow from lab generation to final EHS disposition.

Spill and Decontamination Procedures

Accidents require a prepared and swift response. In the event of a spill, follow these steps:

  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large, evacuate the area.[2]

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill:

    • For solid spills, gently cover with a dry, inert absorbent material like sand, vermiculite, or soda ash.[2][14] Do NOT use combustible materials like paper towels directly on the spill.[14]

    • For liquid spills, cover with an absorbent material to prevent spreading.[15]

  • Collect and Dispose: Carefully scoop the contained material and place it into your designated hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area thoroughly with soap and water.[2]

    • If a disinfectant is used, be aware that some, like bleach, are strong oxidizers and may be incompatible. A simple soap and water solution is a safer first choice.

    • Collect all cleaning materials (wipes, towels) as hazardous waste.

Chemical Incompatibility

To prevent dangerous reactions, never mix or store N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine waste with the following substances.[2]

Incompatible ClassExamplesRationale for Incompatibility
Strong Bases Sodium hydroxide, potassium hydroxideCan lead to vigorous or explosive reactions with nitro compounds.[2]
Amines Diethylamine, triethylamineCan sensitize nitro compounds, increasing shock sensitivity.[2]
Strong Oxidizing Agents Peroxides, nitrates, bleachRisk of exothermic or explosive reactions.
Strong Reducing Agents Metal hydridesRisk of vigorous reactions with the nitro group.

References

  • NextSDS. N-(3-NITRO-2-PYRIDINESULFENYL)-O-T-BUTYL-L-TYROSINE. NextSDS. [Link]

  • Matsueda, R., et al. (1992). Compatibility of the S-(3-nitro-2-pyridinesulfenyl) protecting group with DCC/HOBt coupling chemistry. Peptide Research, 5(5), 262-264. [Link]

  • University of Nebraska-Lincoln. Chapter 7 - Management Procedures For Specific Waste Types. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • Fal Seguridad. The importance of Personal Protective Equipment in the handling of chemicals. Fal Seguridad. [Link]

  • PPESAFETY. CHEMICAL HANDLING PROTECTION PPE KIT. PPESAFETY. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]

  • Stanford University. Decontamination. Biosafety Manual – Stanford Environmental Health & Safety. [Link]

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • CP Lab Safety. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. CP Lab Safety. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine
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N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine
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